Product packaging for Dimethiodal Sodium(Cat. No.:CAS No. 124-88-9)

Dimethiodal Sodium

Cat. No.: B089858
CAS No.: 124-88-9
M. Wt: 369.88 g/mol
InChI Key: BPILDHPJSYVNAF-UHFFFAOYSA-M
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Description

Dimethiodal Sodium is a chemical compound that served as a uro-angiographic radiopaque contrast medium in the 1930s and 1940s . It is an analog of methiodal sodium, differentiated by containing two iodine atoms per molecule, which enhances its radiopacity . As an iodinated contrast agent, its primary mechanism of action in radiographic procedures was to absorb X-rays, thereby improving the visibility of internal structures like the urinary and vascular systems in imaging. This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other clinical or personal use . Researchers can utilize this compound in studies exploring the history and development of contrast media, its chemical properties, and its behavior in various in vitro models.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CHI2NaO3S B089858 Dimethiodal Sodium CAS No. 124-88-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;diiodomethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2I2O3S.Na/c2-1(3)7(4,5)6;/h1H,(H,4,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPILDHPJSYVNAF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(S(=O)(=O)[O-])(I)I.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHI2NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50904620
Record name Dimethiodal sodium
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124-88-9
Record name Dimethiodal sodium [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethiodal sodium
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMETHIODAL SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6Z53YN55N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Dimethiodal Sodium: A Technical Overview of an Early Radiopaque Contrast Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethiodal Sodium is an early-generation, water-soluble iodinated radiopaque contrast medium. Historically, it was utilized in diagnostic imaging, primarily in urography, to enhance the visualization of the urinary tract. As with other iodine-containing contrast agents, its mechanism of action is rooted in the physicochemical properties of the iodine atoms it carries, which effectively attenuate X-rays, thereby creating a contrast between the tissues containing the agent and the surrounding structures. Due to the advent of safer and more efficient contrast media, this compound is now largely of historical interest, and detailed modern pharmacological data is scarce. This guide provides a technical overview based on the general principles of early ionic iodinated contrast agents.

Core Mechanism of Action: Radiopacity

The fundamental mechanism of action of this compound as a contrast agent is its ability to absorb X-rays. This property is directly attributable to the high atomic number and electron density of the iodine atoms within its molecular structure. When X-rays pass through the body, they are attenuated to varying degrees by different tissues. Tissues containing elements with higher atomic numbers, such as the iodine in this compound, will absorb more X-rays.

This differential absorption creates a "shadow" on the radiographic image. When this compound is introduced into a specific body cavity or vascular system and is subsequently imaged with X-rays, the path and distribution of the contrast agent appear opaque (white or light grey) on the resulting radiograph. This opacification allows for the detailed visualization of the morphology and, to some extent, the function of the anatomical structures being examined.

Logical Flow of Radiographic Enhancement

cluster_administration Administration & Distribution cluster_renal Renal Handling cluster_imaging Radiographic Imaging Intravenous Injection Intravenous Injection Bloodstream Distribution Bloodstream Distribution Intravenous Injection->Bloodstream Distribution Systemic Circulation Glomerular Filtration Glomerular Filtration Bloodstream Distribution->Glomerular Filtration Delivery to Kidneys Tubular System Tubular System Glomerular Filtration->Tubular System Passage into Filtrate X-ray Attenuation X-ray Attenuation Tubular System->X-ray Attenuation Concentration in Urine Image Contrast Image Contrast X-ray Attenuation->Image Contrast Differential Absorption Anatomical Visualization Anatomical Visualization Image Contrast->Anatomical Visualization Diagnostic Information

Caption: Logical workflow of this compound as a contrast agent.

Physicochemical and Pharmacokinetic Properties (General Profile)

PropertyGeneral Characteristics of Early Ionic Iodinated Contrast Media
Chemical Class Ionic, water-soluble organic iodine compound
Primary Indication Intravenous Urography
Route of Administration Intravenous
Distribution Primarily in the extracellular fluid space
Protein Binding Generally low
Metabolism Not significantly metabolized
Primary Route of Excretion Renal (via glomerular filtration)
Half-life Relatively short, with rapid renal clearance

Experimental Protocols

Detailed experimental protocols for the synthesis and clinical use of this compound are not prevalent in modern databases. However, a general protocol for its primary application, intravenous urography, can be outlined based on historical and standard radiological practices.

General Protocol for Intravenous Urography with an Ionic Contrast Medium
  • Patient Preparation:

    • Fasting for several hours prior to the procedure to reduce bowel gas and fecal matter, which can obscure the urinary tract.

    • Assessment of renal function (e.g., serum creatinine) to ensure the patient can safely clear the contrast agent.

    • Inquiry about any history of allergies, particularly to iodine or previous contrast media.

  • Contrast Administration:

    • A sterile solution of the iodinated contrast medium is injected intravenously, typically into a vein in the arm.

    • The dose is calculated based on the patient's weight and the specific concentration of the contrast agent.

  • Imaging Sequence:

    • A series of radiographs of the abdomen are taken at specific time intervals after the injection.

    • Immediate (Nephrogram phase): An image taken shortly after injection shows the contrast accumulating in the renal parenchyma.

    • 5-15 minutes (Pyelogram phase): Images taken as the contrast is excreted into the calyces, renal pelves, and ureters.

    • Later images: Additional radiographs may be taken to visualize the bladder as it fills with the contrast-laden urine.

Experimental Workflow for Urography

Patient Preparation Patient Preparation IV Injection of Contrast IV Injection of Contrast Patient Preparation->IV Injection of Contrast Radiographic Imaging Radiographic Imaging IV Injection of Contrast->Radiographic Imaging Timed Sequence Image Analysis Image Analysis Radiographic Imaging->Image Analysis Diagnosis Diagnosis Image Analysis->Diagnosis

Caption: General experimental workflow for intravenous urography.

Signaling Pathways

The mechanism of action of this compound as a contrast agent does not involve interaction with specific signaling pathways in the pharmacological sense. Its effect is based on its physical properties rather than a biological or receptor-mediated response.

Conclusion

This compound represents an important step in the historical development of medical imaging. Its mechanism of action is straightforward, relying on the radiopaque properties of iodine to provide contrast in radiographic examinations. While it has been superseded by newer, safer, and more effective agents with lower osmolality and fewer adverse effects, understanding the principles behind these early contrast media provides valuable context for the ongoing development of diagnostic imaging agents. The lack of detailed, modern quantitative data for this compound underscores its historical status and the advancements made in the field of radiology.

An In-depth Technical Guide to the Synthesis and Characterization of Dimethiodal Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethiodal Sodium (CAS No. 124-88-9), also known as sodium diiodomethanesulfonate, is an organoiodine compound that has historically been utilized as a radiocontrast agent. Its high iodine content provides excellent X-ray attenuation, making it suitable for imaging various physiological systems. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols, a summary of its chemical and physical properties, and an exploration of its mechanism of action as a contrast medium. The information is presented to aid researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development in understanding and potentially improving upon this class of compounds.

Chemical Properties and Data

This compound is a sodium salt of diiodomethanesulfonic acid. A summary of its key chemical data is presented in the table below.

PropertyValue
IUPAC Name sodium;diiodomethanesulfonate
Synonyms This compound, Sodium diiodomethanesulfonate, Diiodomethanesulfonic acid sodium salt
CAS Number 124-88-9
Molecular Formula CHI₂NaO₃S
Molecular Weight 369.87 g/mol
Physical Appearance (Data not readily available)
Melting Point (Data not readily available)
Solubility (Data not readily available)
Stability (Data not readily available)

Note: Detailed physical properties such as melting point, solubility, and stability are not widely reported in readily accessible literature.

Synthesis of this compound

The primary route for the synthesis of this compound involves the reaction of iodoform (triiodomethane) with a sulfite salt in an aqueous solution. This process yields diiodomethanesulfonic acid, which is then converted to its sodium salt. The following experimental protocols are based on a foundational German patent (DE581818C) which details this synthetic pathway.[1]

Experimental Protocol 1: Synthesis using Calcium Carbonate

This protocol describes the synthesis of the precursor, iodomethanesulfonic acid, and its subsequent conversion to the sodium salt.

Materials:

  • Iodoform (CHI₃)

  • Calcium Carbonate (CaCO₃)

  • Sodium Sulfite (Na₂SO₃), 95% purity

  • Water

  • Acetone

  • Methanol

  • Sodium Sulfate (Na₂SO₄)

Procedure:

  • A mixture of 500 parts by weight of iodoform, 70 parts by weight of calcium carbonate, and 340 parts by weight of 95% sodium sulfite is prepared in 3 liters of water.

  • The mixture is gently boiled for 24 hours with continuous stirring under reflux cooling.

  • After cooling, the precipitated calcium carbonate and calcium sulfate are removed by suction filtration.

  • The clear filtrate is then evaporated to dryness.

  • The resulting powdered residue is extracted multiple times with acetone to remove any sodium iodide byproduct.

  • The remaining residue is then exhaustively extracted with methanol. The sodium sulfate formed during the reaction remains as an insoluble solid.

  • The methanolic solution is concentrated to yield sodium iodomethanesulfonate (a related compound, as the patent is for iodomethanesulfonic acid and its salts). Further purification can be achieved by recrystallization.

Experimental Protocol 2: Synthesis using Barium Carbonate

An alternative protocol is provided which utilizes barium carbonate.

Materials:

  • Iodoform (CHI₃)

  • Barium Carbonate (BaCO₃)

  • Sodium Hydrosulfite (Na₂S₂O₄)

  • Water

  • Sodium Sulfate (Na₂SO₄) solution

Procedure:

  • A suspension of 500 parts by weight of iodoform and 320 parts by weight of barium carbonate is prepared in 2.5 liters of water.

  • A solution of 150 parts by weight of sodium hydrosulfite in 1 liter of water is added to the suspension with heating, stirring, and reflux. The addition rate is controlled to maintain a constant, gentle boil.

  • After approximately 4 hours of gentle boiling, the mixture is allowed to cool.

  • An amount of sodium sulfate solution equivalent to the barium carbonate used (containing approximately 230 g of sodium sulfate) is added to the mixture.

  • The precipitate is removed by suction filtration to yield the product in the filtrate.

Characterization of this compound

Detailed spectroscopic and analytical characterization data for this compound is scarce in modern literature. Standard analytical techniques would be required to confirm the identity and purity of the synthesized compound.

Recommended Analytical Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the structure of the diiodomethanesulfonate anion.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the sulfonate (S=O) and C-I bonds.

  • Mass Spectrometry (MS): To determine the molecular weight of the anion and confirm the elemental composition.

  • Elemental Analysis: To determine the percentage composition of carbon, hydrogen, iodine, sodium, oxygen, and sulfur.

Due to the lack of available spectral data, a logical workflow for the characterization process is presented below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_confirmation Confirmation Synthesis Synthesized This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS EA Elemental Analysis Purification->EA Confirmation Structural Confirmation and Purity Assessment NMR->Confirmation IR->Confirmation MS->Confirmation EA->Confirmation

Logical workflow for the characterization of this compound.

Mechanism of Action as a Radiocontrast Agent

The utility of this compound as a contrast agent is derived from the presence of two high-atomic-number iodine atoms in its structure. The fundamental principle of action for all iodinated contrast media is the attenuation of X-rays.

When X-rays pass through the body, they are attenuated to different degrees by various tissues. Tissues with higher electron density, such as bone, absorb more X-rays and appear white on a radiograph. Soft tissues have lower electron density and appear in shades of gray. By introducing a substance with a high atomic number, like iodine, into a specific anatomical structure (e.g., blood vessels, urinary tract), the X-ray attenuation of that structure is significantly increased. This results in a much brighter appearance on the resulting image, providing a clear delineation of the structure from the surrounding tissues.

The signaling pathway, in this context, is a physical interaction rather than a biological one. The process can be visualized as follows:

G cluster_administration Administration cluster_distribution Distribution cluster_imaging Imaging cluster_result Result Admin Intravenous Administration of this compound Distribution Distribution via Circulatory System Admin->Distribution Body Patient's Body with Contrast Agent Distribution->Body Xray X-ray Beam Xray->Body Detector X-ray Detector Body->Detector Image Enhanced Radiographic Image Detector->Image

Workflow of this compound as a radiocontrast agent.

Conclusion

References

Diiodomethanesulfonic Acid Sodium Salt: A Technical Overview of a Sparsely Documented Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diiodomethanesulfonic acid sodium salt, also known by its synonym Dimethiodal sodium, is an organoiodine compound with the chemical formula CHI₂NaO₃S.[1] Despite its clear chemical structure and registration with a CAS number of 124-88-9, this compound remains sparsely documented in readily accessible scientific literature. This technical guide aims to consolidate the available information on its chemical identity and provide a framework for future research by highlighting the significant gaps in our understanding of its chemical properties and stability.

Chemical Identity

A summary of the fundamental identifiers for diiodomethanesulfonic acid sodium salt is provided in the table below.

IdentifierValue
Chemical Name Diiodomethanesulfonic acid sodium salt
Synonyms This compound
CAS Number 124-88-9
Molecular Formula CHI₂NaO₃S
Molecular Weight 393.86 g/mol
Chemical Structure I₂CHSO₃Na

Physicochemical Properties: A Knowledge Gap

A thorough review of scientific databases and literature reveals a significant lack of quantitative data regarding the physicochemical properties of diiodomethanesulfonic acid sodium salt. Critical parameters essential for drug development and chemical research, such as melting point, boiling point, solubility in various solvents (aqueous and organic), and the acid dissociation constant (pKa) of its corresponding acid, are not publicly documented. This absence of data prevents a comprehensive assessment of its potential applications and handling requirements.

Stability and Decomposition

Information regarding the stability of diiodomethanesulfonic acid sodium salt is not available in the public domain. The stability of a compound, particularly under various conditions such as temperature, light, and pH, is a critical factor in its synthesis, storage, and application. Without experimental data, any discussion on its decomposition pathways or potential degradation products would be purely speculative. General knowledge of related organoiodine and sulfonic acid compounds suggests potential sensitivity to light and thermal degradation, but specific studies on this salt are required for confirmation.

Experimental Protocols: A Call for Research

Detailed experimental protocols for the synthesis, purification, and analysis of diiodomethanesulfonic acid sodium salt are not described in the reviewed literature. To facilitate further investigation into this compound, the following general methodologies, which would require empirical optimization, are proposed.

Proposed Synthetic Workflow

A potential synthetic route could involve the iodination of methanesulfonic acid followed by neutralization with a sodium base. The logical workflow for such a synthesis and subsequent characterization is depicted below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Methanesulfonic Acid iodination Iodination Reaction start->iodination neutralization Neutralization with Sodium Base iodination->neutralization crude_product Crude Diiodomethanesulfonic Acid Sodium Salt neutralization->crude_product recrystallization Recrystallization crude_product->recrystallization washing Washing recrystallization->washing drying Drying washing->drying pure_product Pure Product drying->pure_product nmr NMR Spectroscopy pure_product->nmr ir IR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms ea Elemental Analysis pure_product->ea

Caption: Proposed workflow for synthesis and characterization.

Analytical Characterization Workflow

To confirm the identity and purity of synthesized diiodomethanesulfonic acid sodium salt, a standard analytical workflow would be employed.

G cluster_spectroscopic Spectroscopic Analysis cluster_chromatographic Chromatographic Analysis cluster_physical Physical Characterization sample Diiodomethanesulfonic Acid Sodium Salt Sample NMR ¹H and ¹³C NMR sample->NMR FTIR FT-IR Spectroscopy sample->FTIR MS Mass Spectrometry sample->MS HPLC HPLC for Purity sample->HPLC MP Melting Point Determination sample->MP Sol Solubility Studies sample->Sol

Caption: Standard analytical workflow for characterization.

Signaling Pathways and Biological Activity

There is no information available in the public domain regarding the biological activity of diiodomethanesulfonic acid sodium salt or its involvement in any signaling pathways. Its structural similarity to other organosulfonates might suggest potential biological interactions, but this remains an open area for investigation.

Conclusion and Future Directions

Diiodomethanesulfonic acid sodium salt is a chemical entity for which basic identification is available but detailed scientific characterization is conspicuously absent. The lack of data on its physicochemical properties, stability, and biological activity presents a significant barrier to its potential application in research and development. This guide serves to highlight these knowledge gaps and to propose a structured approach for future research. The scientific community is encouraged to undertake systematic studies to elucidate the properties of this compound, which would be invaluable for expanding the landscape of available chemical tools.

References

A Historical Review of Iodinated Organic Compounds in Scientific Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Iodinated organic compounds have been indispensable tools in the advancement of science and medicine for over a century. The unique properties of the iodine atom—its high atomic weight, the relative weakness of the carbon-iodine bond, and the existence of readily produced, medically useful radioisotopes—have enabled transformative developments across diverse fields. This technical guide provides a historical overview of the pivotal applications of these compounds in research, focusing on their roles as X-ray contrast media, tracers in radioimmunoassays, and versatile reagents in organic synthesis. It includes quantitative data, detailed experimental protocols from foundational studies, and workflow diagrams to illustrate the core principles and methodologies that have become cornerstones of modern research.

Pioneers of Medical Imaging: Iodinated Radiocontrast Agents

The ability to visualize soft tissues with X-rays was severely limited until the introduction of contrast agents. The high atomic number (Z=53) of iodine makes it an excellent absorber of X-rays, a property that was quickly exploited. Early research moved from toxic inorganic iodides to covalently-bound organic molecules, which dramatically improved patient tolerance and diagnostic efficacy. This shift marked the beginning of modern medical imaging. Most modern injected radiographic contrast media are iodine-based[1].

Quantitative Properties of Early Radiocontrast Agents

The development of iodinated contrast agents was a stepwise progression of increasing efficacy and reducing toxicity. The goal was to maximize iodine content per molecule while minimizing adverse physiological effects. The table below summarizes key quantitative data for some pioneering compounds.

Chemical Name / Brand NameYear of Introduction (Approx.)Chemical StructureIodine Content (% by weight)Acute Intravenous LD50 (in mice, g/kg)
Sodium Methiodal (Uroselectan)1929I-CH₂-SO₃Na51.5%~4.5
Iodopyracet (Diodrast)19313,5-diiodo-4-pyridone-N-acetic acid diethanolamine49.8%~3.0
Acetrizoate Sodium 19503-acetamido-2,4,6-triiodobenzoic acid65.8%~1.4
Diatrizoate Sodium (Hypaque)19543,5-diacetamido-2,4,6-triiodobenzoic acid59.9%~12.0

Note: LD50 values are approximate and vary between studies and animal models. They are provided for comparative purposes.

Diagram: Workflow of Contrast Agent Application

The general process, from administration to imaging, follows a clear workflow designed to maximize image contrast in the target anatomy.

G cluster_0 Pre-Procedure cluster_1 Procedure cluster_2 Post-Procedure A Patient Screening (Renal function, allergies) B Agent Selection & Dosing (Based on procedure & patient) A->B C Intravenous or Arterial Administration B->C D Distribution via Vasculature to Target Organ/Tissue C->D E X-ray Exposure (Fluoroscopy or CT) D->E H Renal Clearance (Excretion of agent) D->H F Differential X-ray Attenuation (High contrast achieved) E->F G Image Acquisition & Analysis F->G

Caption: General workflow for the clinical application of an iodinated contrast agent.

Historical Experimental Protocol: Synthesis of Diatrizoic Acid

The synthesis of diatrizoic acid, the parent compound of widely used contrast agents like Hypaque, was a landmark achievement. The following protocol is a summary of the methodologies developed in the mid-20th century.

Objective: To synthesize 3,5-diacetamido-2,4,6-triiodobenzoic acid from 3,5-dinitrobenzoic acid.

Methodology:

  • Reduction: 3,5-dinitrobenzoic acid is reduced to 3,5-diaminobenzoic acid. This is typically achieved using a reducing agent like tin(II) chloride in the presence of concentrated hydrochloric acid, followed by neutralization.

  • Iodination: The resulting 3,5-diaminobenzoic acid is treated with an iodine monochloride (ICl) solution in an acidic medium (e.g., acetic acid). The electrophilic iodine substitutes at the ortho and para positions relative to the amino groups, resulting in the formation of 3,5-diamino-2,4,6-triiodobenzoic acid.

  • Acetylation: The amino groups of the tri-iodinated intermediate are then acetylated. This is accomplished by reacting the compound with an excess of acetic anhydride, often with a catalytic amount of a strong acid.

  • Purification: The final product, diatrizoic acid, precipitates from the reaction mixture. It is then isolated by filtration, washed extensively with water to remove impurities, and dried. Recrystallization from a suitable solvent like aqueous ethanol may be performed to achieve higher purity.

Illuminating Biology: Radioiodine in Diagnostics and Research

The availability of radioactive isotopes of iodine revolutionized biological and medical research. The thyroid gland's natural affinity for iodine made it an immediate subject of study.[2] However, the most impactful application was arguably the development of the radioimmunoassay (RIA) by Rosalyn Yalow and Solomon Berson, which for the first time allowed for the precise measurement of minute quantities of hormones and other substances in the blood. This work relied on labeling peptides and proteins with radioiodine.

Properties of Key Iodine Radioisotopes in Research

Different isotopes of iodine offer distinct advantages for research and clinical applications based on their half-lives and decay characteristics. Controlled production of isotopes like 123I, 125I, and 131I is crucial for nuclear medicine.[3]

IsotopeHalf-LifePrincipal Emission(s)Photon Energy (keV)Primary Historical Research Application
Iodine-131 (¹³¹I) 8.02 daysBeta (β⁻), Gamma (γ)364Thyroid uptake studies, Ablation therapy
Iodine-125 (¹²⁵I) 59.4 daysGamma (γ), X-rays27-35Radioimmunoassay (RIA), Autoradiography
Iodine-123 (¹²³I) 13.2 hoursGamma (γ)159Diagnostic thyroid imaging (SPECT)
Diagram: Principle of Competitive Radioimmunoassay (RIA)

The RIA technique is based on the principle of competitive binding, where a radiolabeled antigen competes with an unlabeled antigen from a sample for a limited number of antibody binding sites.

G cluster_competition Competitive Binding cluster_separation Separation & Measurement cluster_result Result Interpretation Ab Antibody (Limited) Complex_star Antibody-Labeled Antigen Complex Ab->Complex_star Complex_unlabeled Antibody-Unlabeled Antigen Complex Ab->Complex_unlabeled Ag_star Radiolabeled Antigen (¹²⁵I-Antigen) Ag_star->Ab Binds Ag_unlabeled Unlabeled Antigen (from Sample) Ag_unlabeled->Ab Competes & Binds Measurement Measure Radioactivity of Antibody-Bound Fraction Complex_star->Measurement Complex_unlabeled->Measurement Result High Sample Antigen -> Low Radioactivity Low Sample Antigen -> High Radioactivity Measurement->Result

Caption: The competitive binding principle underlying Radioimmunoassay (RIA).

Historical Experimental Protocol: Protein Radioiodination (Chloramine-T Method)

The Chloramine-T method was a widely adopted protocol for labeling tyrosine residues in proteins and peptides with radioiodine, making techniques like RIA possible.

Objective: To covalently attach ¹²⁵I to a target protein for use as a tracer.

Materials:

  • Target protein (e.g., insulin) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Sodium Iodide [¹²⁵I].

  • Chloramine-T solution (oxidizing agent).

  • Sodium metabisulfite solution (reducing agent, to stop the reaction).

  • Potassium iodide solution (carrier).

  • Separation column (e.g., Sephadex G-25) for purification.

Methodology:

  • Reaction Setup: In a small vial, the protein solution is mixed with the Sodium Iodide [¹²⁵I].

  • Initiation: A freshly prepared solution of Chloramine-T is added to the vial. Chloramine-T oxidizes the [¹²⁵I]⁻ iodide to a reactive species (likely hypoiodous acid or molecular iodine) which then electrophilically attacks the phenol ring of tyrosine residues on the protein. The reaction is allowed to proceed for a very short time (typically 30-60 seconds) at room temperature with gentle mixing.

  • Termination: The reaction is quenched by adding sodium metabisulfite. This reducing agent instantly consumes any unreacted oxidizing agent, stopping the iodination process.

  • Purification: A carrier solution of non-radioactive potassium iodide is added. The entire reaction mixture is then applied to a size-exclusion chromatography column (e.g., Sephadex G-25). The larger, labeled protein elutes first, effectively separating it from smaller molecules like unreacted ¹²⁵I, salts, and reactants.

  • Analysis: Fractions are collected from the column and their radioactivity is measured in a gamma counter to identify the protein-containing peak. The specific activity of the labeled protein can then be calculated.

Foundational Reagents in Organic Synthesis

The unique chemical properties of the carbon-iodine (C-I) bond have made iodinated organic compounds valuable reagents and intermediates in synthesis. The C-I bond is the weakest of the carbon-halogen bonds, making iodide an excellent leaving group. This reactivity has been exploited in numerous classical and modern organic reactions.

Overview of Key Historical Reactions Involving Organoiodides

Several foundational reactions in organic chemistry rely on the use or formation of organoiodides.

Reaction NameYear of DiscoveryDescriptionTypical Application
Iodoform Test 1822 (Serullas)Reaction of a methyl ketone (or a compound that can be oxidized to one) with iodine and a base to produce a yellow precipitate of iodoform (CHI₃).Qualitative test for the presence of methyl ketones or secondary alcohols adjacent to a methyl group.
Sandmeyer Reaction 1884Conversion of a primary aromatic amine to an aryl halide via a diazonium salt intermediate. Using potassium iodide (KI) introduces iodine onto the aromatic ring.Synthesis of aryl iodides from anilines, which are often difficult to prepare by direct iodination.
Finkelstein Reaction 1910A halide exchange reaction, typically converting an alkyl chloride or bromide to an alkyl iodide using sodium iodide in acetone.Synthesis of alkyl iodides. The reaction is driven by the precipitation of NaCl or NaBr in acetone.
Dess-Martin Oxidation 1983Oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, using the hypervalent iodine compound Dess-Martin periodinane (DMP).Mild and selective oxidation under neutral conditions, particularly useful for complex molecules.
Diagram: Logical Flow of the Sandmeyer Reaction for Aryl Iodide Synthesis

The Sandmeyer reaction provides a reliable pathway to synthesize aryl iodides from readily available anilines.

G Start Start: Primary Aromatic Amine (Ar-NH₂) Step1 Step 1: Diazotization React with NaNO₂ + HCl (aq) Temperature: 0-5 °C Start->Step1 Intermediate Intermediate: Aryl Diazonium Salt (Ar-N₂⁺Cl⁻) Step1->Intermediate Step2 Step 2: Iodide Displacement Add Potassium Iodide (KI) solution Intermediate->Step2 Product Product: Aryl Iodide (Ar-I) Step2->Product Byproducts Byproducts: Nitrogen Gas (N₂) Potassium Chloride (KCl) Step2->Byproducts

Caption: Logical steps for synthesizing an aryl iodide via the Sandmeyer reaction.

Historical Experimental Protocol: The Iodoform Test

This classic qualitative test was historically used in organic chemistry to identify the presence of specific structural motifs.

Objective: To detect the presence of a methyl ketone or a secondary alcohol that can be oxidized to a methyl ketone.

Methodology:

  • Sample Preparation: A small amount of the unknown organic compound is dissolved in a suitable solvent, such as water or dioxane, in a test tube.

  • Reagent Addition: An excess of iodine solution (typically I₂ dissolved in potassium iodide solution) is added, followed by the dropwise addition of a sodium hydroxide solution until the brown color of the iodine just disappears and a pale yellow color persists.

  • Observation: The test tube is warmed gently in a water bath for a few minutes and then allowed to cool.

  • Interpretation: The formation of a pale yellow precipitate with a characteristic "antiseptic" or "medicinal" odor is a positive result, indicating the presence of iodoform (CHI₃). This confirms the presence of the target functional group in the original sample. The yellow precipitate is solid and its formation can be used to confirm the presence of a ketoile group.[4]

Conclusion

From enabling the visualization of the human vascular system to providing the means to measure hormones with picomolar precision, and serving as a fundamental tool in the synthesis of complex molecules, iodinated organic compounds have played a truly transformative role in scientific research. The historical applications detailed in this guide laid the groundwork for countless modern technologies in medicine, biochemistry, and materials science. The principles behind their use—X-ray attenuation, radio-tracing, and controlled chemical reactivity—remain as relevant today as they were in the pioneering experiments of the past century, demonstrating the enduring legacy of this versatile class of molecules.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Mechlorethamine and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The CAS number provided in the topic (124-88-9) corresponds to Dimethiodal Sodium. However, the request for in-depth information, including signaling pathways and experimental workflows, strongly suggests an interest in a well-characterized cytotoxic agent. The information provided below pertains to Mechlorethamine and its derivatives, a class of nitrogen mustards that are potent DNA alkylating agents and have been extensively studied in cancer research. This technical guide assumes the user's interest lies in this class of compounds.

This guide provides a comprehensive overview of the physical and chemical properties of Mechlorethamine and its related compounds, intended for researchers, scientists, and drug development professionals. The information is presented in a structured format with quantitative data summarized in tables, detailed experimental protocols, and visualizations of key biological and experimental processes.

Physical and Chemical Properties

The physical and chemical properties of Mechlorethamine and its oxide hydrochloride analog are summarized in the tables below. These properties are crucial for understanding the compound's behavior in biological systems and for developing appropriate handling and formulation strategies.

Table 1: Physical and Chemical Properties of Mechlorethamine Hydrochloride

PropertyValueReference
CAS Number 55-86-7[1]
Molecular Formula C₅H₁₁Cl₂N·HCl[2]
Molecular Weight 192.52 g/mol [1][2]
Appearance Light yellow-brown, crystalline, hygroscopic powder[1][2]
Melting Point 108-111 °C[1][2][3]
Solubility Very soluble in water; Soluble in alcohol[1][2]
Stability Stable, but hygroscopic. Solutions decompose on standing and should be prepared immediately before use.[2][4]
pKa 6.43 (Uncertain)[3]

Table 2: Physical and Chemical Properties of Mechlorethamine Oxide Hydrochloride

PropertyValueReference
CAS Number 302-70-5 (Related)[5]
Molecular Formula C₅H₁₂Cl₃NO[5]
Molecular Weight 208.5 g/mol [5]
Appearance Colorless crystals; Prisms from acetone[5]
Stability Nitrogen vesicants tend to polymerize, which can be exothermic.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of DNA alkylating agents like Mechlorethamine.

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity.

Protocol:

  • Sample Preparation: A small amount of the crystalline compound is finely ground and packed into a capillary tube to a height of 2-3 mm.[6]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or similar device).[7]

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[8]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[6] A pure compound will have a sharp melting range of 1-2 °C.[7]

Determination of Solubility

Solubility is a fundamental property that influences a compound's bioavailability and formulation.

Protocol:

  • Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, DMSO) are chosen for the test.

  • Sample Preparation: A known amount of the compound is added to a known volume of the solvent in a vial at a specific temperature (e.g., room temperature).

  • Equilibration: The mixture is agitated (e.g., using a shaker or vortex mixer) for a sufficient period to ensure equilibrium is reached.

  • Observation and Quantification: The solution is visually inspected for undissolved solid. For quantitative analysis, the saturated solution is filtered or centrifuged to remove any undissolved solute, and the concentration of the dissolved compound in the supernatant is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy, HPLC). The solubility is then expressed in terms of mass per unit volume (e.g., mg/mL) or molarity.[9][10]

Cytotoxicity Assay

Cytotoxicity assays are used to determine the concentration at which a compound is toxic to cells.

Protocol:

  • Cell Culture: Adherent or suspension cells are cultured in appropriate media and conditions. For the assay, cells are seeded into multi-well plates at a predetermined density and allowed to attach (for adherent cells) or stabilize.[11]

  • Compound Treatment: The test compound is serially diluted to a range of concentrations. The media in the cell plates is replaced with media containing the different concentrations of the compound. Control wells with untreated cells and vehicle-only treated cells are included.[11][12]

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).[12]

  • Viability Assessment: Cell viability is assessed using a variety of methods:

    • MTT Assay: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

    • LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.[13]

    • Live/Dead Staining: Uses fluorescent dyes like Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) to differentiate between live and dead cells, often quantified by flow cytometry or fluorescence microscopy.[13]

  • Data Analysis: The results are used to generate a dose-response curve, from which the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth or viability) can be calculated.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of a compound on the cell cycle progression.

Protocol:

  • Cell Treatment and Harvesting: Cells are treated with the compound of interest for a defined period. Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and counted.

  • Fixation: Cells are fixed to permeabilize the cell membrane, typically using ice-cold 70% ethanol, and stored at -20°C.

  • Staining: The fixed cells are washed and then stained with a fluorescent DNA-binding dye, such as Propidium Iodide (PI), in the presence of RNase to prevent staining of double-stranded RNA.[14]

  • Flow Cytometry: The stained cells are analyzed on a flow cytometer. The intensity of the fluorescence from the DNA-binding dye is proportional to the amount of DNA in each cell.

  • Data Analysis: The resulting data is plotted as a histogram of DNA content. Cells in the G0/G1 phase will have a 2n DNA content, cells in the G2/M phase will have a 4n DNA content, and cells in the S phase will have a DNA content between 2n and 4n.[15][16] This allows for the quantification of the percentage of cells in each phase of the cell cycle.

Western Blot Analysis of DNA Damage Response Proteins

Western blotting is used to detect and quantify specific proteins, in this case, proteins involved in the DNA damage response pathway.

Protocol:

  • Protein Extraction: Cells are treated with the compound, and then lysed to release their proteins. The total protein concentration is determined using a protein assay (e.g., BCA assay).[17]

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).[18]

  • Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific binding of antibodies.

  • Antibody Incubation: The membrane is incubated with a primary antibody that specifically binds to the protein of interest (e.g., phosphorylated H2AX (γH2AX), a marker of DNA double-strand breaks). After washing, the membrane is incubated with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) and binds to the primary antibody.[18]

  • Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is captured on X-ray film or with a digital imager.[18]

  • Analysis: The intensity of the bands on the western blot corresponds to the amount of the target protein. A loading control protein (e.g., β-actin or GAPDH) is also probed to ensure equal protein loading between lanes.

Mandatory Visualizations

Signaling Pathway of DNA Damage and Repair Induced by Nitrogen Mustards

DNA_Damage_Signaling_Pathway cluster_0 Cellular Exposure and DNA Damage cluster_1 DNA Damage Response (DDR) Activation cluster_2 Cellular Outcomes NM Mechlorethamine (Nitrogen Mustard) Adducts DNA Adducts & Cross-links NM->Adducts Alkylation of Guanine (N7) DNA DNA DNA->Adducts Sensors Damage Sensors (e.g., ATR, ATM) Adducts->Sensors Damage Recognition Transducers Signal Transducers (e.g., Chk1, Chk2) Sensors->Transducers Signal Amplification Effectors Effector Proteins (e.g., p53, γH2AX) Transducers->Effectors Signal Transduction Repair DNA Repair Pathways (BER, NER, HR, NHEJ) Effectors->Repair CCA Cell Cycle Arrest Effectors->CCA Apoptosis Apoptosis Effectors->Apoptosis Repair->Apoptosis Failed Repair Survival Cell Survival Repair->Survival Successful Repair CCA->Repair Allows time for repair

DNA Damage and Repair Pathway Induced by Mechlorethamine.
Experimental Workflow for Characterizing a DNA Alkylating Agent

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Target Validation Start Test Compound (e.g., Mechlorethamine) Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) Start->Cytotoxicity IC50 Determine IC50 Value Cytotoxicity->IC50 CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle ApoptosisAssay Apoptosis Assay (e.g., Annexin V/PI) IC50->ApoptosisAssay Mechanism Elucidate Mechanism of Action CellCycle->Mechanism ApoptosisAssay->Mechanism WesternBlot Western Blot Analysis (e.g., for γH2AX, p53) Mechanism->WesternBlot TargetValidation Confirm DNA Damage Pathway Activation WesternBlot->TargetValidation

Workflow for Characterizing a DNA Alkylating Agent.

References

A Technical Guide to the Solubility of Dimethiodal Sodium in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dimethiodal sodium in organic solvents. Due to the limited availability of direct quantitative data for this compound, this document infers its probable solubility characteristics based on structurally similar compounds. Furthermore, it offers detailed experimental protocols for determining solubility and presents a logical workflow for this process.

Core Concepts in Solubility

Solubility is a critical physicochemical property of a drug substance, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[1] It is defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature and pressure.[2][3] For pharmaceutical development, understanding a compound's solubility in various solvents, including organic solvents, is crucial for formulation, purification, and various analytical procedures.[4]

Inferred Solubility Profile of this compound

Compounds such as disodium 2,6-naphthalenedisulfonate and disodium 1,5-naphthalenedisulfonate have been reported to be soluble in dimethyl sulfoxide (DMSO) but generally insoluble in water and other common organic solvents like methanol.[5] Given the structural similarities, it is probable that this compound (disodium 2,6-diiodo-1,5-naphthalenedisulfonate) exhibits a comparable solubility pattern.

Table 1: Inferred Qualitative Solubility of this compound in Select Organic Solvents

SolventInferred Qualitative Solubility
Dimethyl Sulfoxide (DMSO)Likely Soluble
MethanolLikely Insoluble
EthanolLikely Insoluble
Other Common Organic SolventsLikely Insoluble to Sparingly Soluble

It is imperative for researchers to experimentally verify these inferred solubilities. The following sections provide detailed protocols for such determinations.

Experimental Protocols for Solubility Determination

The accurate determination of solubility is fundamental in preformulation studies.[2] The shake-flask method, developed by Higuchi and Connors, is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound, particularly for those with low solubility.[4]

3.1. Shake-Flask Method for Thermodynamic Solubility

This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute.

Materials and Equipment:

  • This compound (solute)

  • Selected organic solvents

  • Volumetric flasks

  • Analytical balance

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Vials for sample analysis

Procedure:

  • Preparation: Add an excess amount of this compound to a volumetric flask containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.[4]

  • Equilibration: Tightly seal the flasks and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the flasks for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After the equilibration period, allow the flasks to stand undisturbed to permit the undissolved solid to settle.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. To remove any undissolved microparticles, immediately filter the collected sample through a syringe filter into a clean vial.

  • Analysis: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[2]

  • Data Reporting: Express the solubility as mass per unit volume (e.g., mg/mL) or molarity (mol/L).

3.2. Kinetic Solubility Determination

Kinetic solubility testing is a higher-throughput method often employed in the early stages of drug discovery to assess the dissolution rate of a compound.[1] This method typically involves dissolving the compound in DMSO and then introducing this stock solution into an aqueous buffer.[1]

Procedure Outline:

  • Prepare a concentrated stock solution of this compound in DMSO.

  • In a multi-well plate, add the DMSO stock solution to a series of wells containing the aqueous buffer, creating a range of concentrations.

  • Monitor the solutions for the formation of a precipitate over time using a plate reader that can detect light scattering or turbidity.

  • The kinetic solubility is the concentration at which the compound begins to precipitate under these conditions.

Visualizing the Solubility Determination Workflow

The following diagram, generated using the DOT language, illustrates the logical workflow for determining the solubility of a pharmaceutical compound like this compound.

G Workflow for Solubility Determination of this compound cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_results Results A Select Organic Solvents B Weigh Excess this compound A->B Precise Weighing C Add Solute to Solvent in Volumetric Flasks B->C D Agitate at Constant Temperature (24-72h) C->D Shake-Flask Method E Allow Undissolved Solid to Settle D->E Equilibrium Reached F Withdraw and Filter Supernatant E->F G Analyze Filtrate (HPLC/UV-Vis) F->G Quantitative Measurement H Calculate and Report Solubility G->H Data Processing

Workflow for determining the solubility of a pharmaceutical compound.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is sparse, an informed estimation based on analogous compounds suggests solubility in DMSO and limited solubility in other common organic solvents. For drug development professionals, it is crucial to experimentally determine the precise solubility of this compound in relevant solvent systems. The detailed shake-flask protocol provided in this guide offers a robust method for obtaining reliable thermodynamic solubility data, which is essential for informed decision-making in the pharmaceutical development pipeline.

References

Dimethiodal Sodium: A Comprehensive Technical Guide to its Molecular Structure and Spectral Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the molecular structure and spectral data of Dimethiodal Sodium. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical analysis.

Molecular Structure

This compound, with the IUPAC name sodium;diiodomethanesulfonate, is an organoiodine compound. Its molecular and structural details are summarized in the table below.

IdentifierValueSource
Molecular Formula CHI₂NaO₃S[1][2]
IUPAC Name sodium;diiodomethanesulfonate[2]
SMILES C(I)(S([O-])(=O)=O)I.[Na+][1]
InChI Key BPILDHPJSYVNAF-UHFFFAOYSA-M[2]
CAS Number 124-88-9[1]
Molecular Weight 369.875 g/mol [2]

The structure of this compound consists of a central carbon atom bonded to two iodine atoms and a sulfonate group. The negative charge on the sulfonate group is balanced by a sodium cation.

Molecular Structure of this compound C C I1 I C->I1 I2 I C->I2 S S C->S O1 O S->O1 = O2 O S->O2 = O3 O- S->O3 Na Na+

Figure 1: Molecular structure of this compound.

Spectral Data (Predicted)

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonate group and the carbon-iodine bonds.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
S=O asymmetric stretching 1200 - 1100Strong
S=O symmetric stretching 1070 - 1030Strong
C-S stretching 800 - 600Medium
C-I stretching 600 - 500Medium to Strong
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: A single peak is expected for the carbon atom, significantly shifted downfield due to the presence of two electronegative iodine atoms and the sulfonate group.

Carbon AtomPredicted Chemical Shift (δ, ppm)
CHI₂ 20 - 40

¹H NMR: A single peak would be expected for the proton attached to the carbon. However, due to the presence of two iodine atoms, this compound is likely unstable in common NMR solvents and may decompose, making proton NMR challenging.

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak corresponding to the anionic part of the molecule. The presence of two iodine atoms would result in a characteristic isotopic pattern.

IonExpected m/zNotes
[CHI₂O₃S]⁻ 346.77The monoisotopic mass of the diiodomethanesulfonate anion.
[M+Na]⁺ 392.75The sodium adduct of the intact molecule.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of a solid compound like this compound.

Infrared (IR) Spectroscopy - Attenuated Total Reflectance (ATR)
  • Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded by pressing the sample against the crystal. The instrument measures the absorption of infrared radiation by the sample.

  • Data Processing: The resulting spectrum is processed to identify the characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: this compound is dissolved in a suitable deuterated solvent (e.g., D₂O, as it is a salt). A standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), is added for referencing.

  • Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹³C spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans may be required.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. Chemical shifts are referenced to the internal standard.

Mass Spectrometry - Electrospray Ionization (ESI)
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as a mixture of water and methanol.

  • Data Acquisition: The solution is infused into the ESI source of the mass spectrometer. In negative ion mode, the diiodomethanesulfonate anion is detected. In positive ion mode, sodium adducts may be observed.

  • Data Processing: The mass-to-charge ratios of the detected ions are analyzed to determine the molecular weight and fragmentation pattern of the compound.

General Workflow for Spectroscopic Analysis start Start: Solid Sample (this compound) prep_ir Sample Preparation (ATR) start->prep_ir prep_nmr Sample Preparation (Dissolution in Deuterated Solvent) start->prep_nmr prep_ms Sample Preparation (Dilution in Solvent) start->prep_ms acq_ir IR Data Acquisition prep_ir->acq_ir proc_ir IR Data Processing & Analysis acq_ir->proc_ir end End: Structural Elucidation proc_ir->end acq_nmr NMR Data Acquisition prep_nmr->acq_nmr proc_nmr NMR Data Processing & Analysis acq_nmr->proc_nmr proc_nmr->end acq_ms MS Data Acquisition prep_ms->acq_ms proc_ms MS Data Processing & Analysis acq_ms->proc_ms proc_ms->end

Figure 2: General experimental workflow for spectroscopic analysis.

This guide provides a foundational understanding of the molecular structure and predicted spectral characteristics of this compound. For definitive analysis, experimental verification of the spectral data is recommended.

References

Unlocking the Potential: Emerging Research Frontiers for Novel Organoiodine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The field of organoiodine chemistry is experiencing a renaissance, driven by the unique reactivity and diverse applications of these fascinating molecules. From precision catalysis to advanced materials and targeted therapeutics, novel organoiodine compounds are at the forefront of innovation. This technical guide provides an in-depth exploration of key research areas, offering a roadmap for scientists and developers seeking to harness the power of organoiodine chemistry. We present quantitative data in structured tables for clear comparison, detailed experimental protocols for key reactions, and visualizations of complex processes to facilitate understanding and inspire new avenues of investigation.

Hypervalent Iodine Catalysis in Asymmetric Synthesis: Crafting Chirality with Precision

Hypervalent iodine compounds have emerged as powerful and environmentally benign reagents in organic synthesis. Their ability to act as catalysts in asymmetric transformations is a particularly exciting frontier, offering metal-free alternatives for the construction of complex chiral molecules.

Enantioselective Oxidative Spirolactonization of Naphthols

A significant breakthrough in this area is the use of chiral hypervalent iodine catalysts for the enantioselective oxidative spirolactonization of naphthols. This reaction provides access to valuable spirocyclic frameworks, which are common motifs in natural products and pharmaceuticals.

Quantitative Data:

EntryCatalyst (mol%)SubstrateYield (%)ee (%)
1101-Naphthol-2-propionic acid9592
2102-Naphthol derivative9198
351-Naphthol derivative8895

Experimental Protocol: Synthesis of a Chiral Spirobiindane-Based Hypervalent Iodine Catalyst

This protocol describes the synthesis of a spirobiindane-based chiral iodoarene, a precursor to the active hypervalent iodine catalyst.

  • Step 1: Synthesis of the Spirobiindane Core: The synthesis begins with the construction of the rigid spirobiindane backbone, often achieved through a multi-step sequence starting from commercially available materials.

  • Step 2: Iodination: The spirobiindane core is then selectively iodinated at the desired position using an appropriate iodinating agent, such as N-iodosuccinimide (NIS) in the presence of a catalytic amount of triflic acid.

  • Step 3: Functionalization: The iodo-spirobiindane is further functionalized, for example, by introducing ortho-substituents that have been shown to enhance enantioselectivity.[1]

  • Step 4: In situ Generation of the Hypervalent Iodine Catalyst: The chiral iodoarene is oxidized in situ to the active hypervalent iodine(III) species using an oxidant like m-chloroperoxybenzoic acid (mCPBA) at the start of the catalytic reaction.[2]

Catalytic Cycle for Enantioselective Spirolactonization:

G Catalytic Cycle of Enantioselective Spirolactonization Iodoarene Chiral Iodoarene Precatalyst HVI Active Chiral Hypervalent Iodine(III) Species Iodoarene->HVI Oxidation Complex Substrate-Catalyst Complex HVI->Complex Coordination Byproduct m-CBA HVI->Byproduct Substrate Naphthol Substrate Substrate->Complex Product Spirolactone Product Complex->Product Intramolecular Cyclization & Reductive Elimination Product->Iodoarene Catalyst Regeneration Oxidant mCPBA Oxidant->HVI

Caption: In situ generation of the active catalyst and its role in the asymmetric spirolactonization.

Organoiodine-Catalyzed Enantioselective Intermolecular Oxyamination of Alkenes

Another promising area is the metal-free, organoiodine-catalyzed enantioselective intermolecular oxyamination of alkenes. This reaction provides a direct route to valuable chiral β-amino alcohols. A key innovation in this field is the use of N-(fluorosulfonyl)carbamate as a bifunctional N,O-nucleophile.[3][4][5][6][7]

Quantitative Data:

EntryAlkene SubstrateYield (%)ee (%)Regioselectivity (N:O)
1Styrene9295>95:5
24-Methylstyrene8896>95:5
3Cyclohexene8592N/A

Experimental Protocol: General Procedure for Enantioselective Oxyamination

  • To a solution of the chiral iodoarene catalyst (5-10 mol%) in a suitable solvent (e.g., acetonitrile) is added the alkene substrate (1.0 equiv.).

  • The reaction mixture is cooled to the specified temperature (e.g., -20 °C).

  • N-(fluorosulfonyl)carbamate (1.2 equiv.) and the oxidant (e.g., mCPBA, 1.5 equiv.) are added sequentially.

  • The reaction is stirred at the same temperature until complete consumption of the starting material, as monitored by TLC.

  • The reaction is quenched, and the product is purified by column chromatography.[3][4][5][6][7]

Organoiodine Compounds in Materials Science: Building with Precision

The unique electronic properties of the carbon-iodine bond, particularly its ability to form halogen bonds, make organoiodine compounds valuable building blocks for advanced materials.

Crystal Engineering through Halogen Bonding

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. This interaction is highly directional and has a strength comparable to hydrogen bonding, making it a powerful tool for crystal engineering.[8][9][10][11][12] 1,4-Diiodotetrafluorobenzene is a commonly used halogen bond donor due to the electron-withdrawing nature of the fluorine atoms, which enhances the electrophilicity of the iodine atoms.

Structural Data for a 1,4-Diiodotetrafluorobenzene Co-crystal:

Co-formerCrystal SystemSpace GroupHalogen Bond Distance (Å)Halogen Bond Angle (°)
4,4'-BipyridineMonoclinicP2₁/c2.85175

Experimental Protocol: Co-crystallization of 1,4-Diiodotetrafluorobenzene and 4,4'-Bipyridine

  • Equimolar amounts of 1,4-diiodotetrafluorobenzene and 4,4'-bipyridine are dissolved in a suitable solvent, such as chloroform or ethyl acetate.

  • The solution is allowed to slowly evaporate at room temperature.

  • Single crystals suitable for X-ray diffraction are typically formed within a few days.

Halogen Bonding Interaction:

G Halogen Bonding in a Co-crystal DIFB F₄C₆I₂ Bipy C₁₀H₈N₂ DIFB->Bipy I···N Halogen Bond

Caption: Directional halogen bonding between 1,4-diiodotetrafluorobenzene and 4,4'-bipyridine.

Radiopaque Iodinated Polyurethanes

Organoiodine compounds are being incorporated into polymers to create inherently radiopaque materials for biomedical applications, eliminating the need for additives like barium sulfate.[13][14] Iodinated bisphenols can be used as chain extenders in the synthesis of polyurethanes.[3][15][16]

Characterization Data for an Iodinated Polyurethane:

PolymerIodine Content (wt%)Molecular Weight (Mw, g/mol )Tensile Strength (MPa)Elongation at Break (%)
I-PU-125.345,00028450
I-PU-235.842,00032380

Experimental Protocol: Synthesis of an Iodinated Polyurethane

  • Step 1: Synthesis of the Iodinated Chain Extender: Bisphenol-A is iodinated using iodine monochloride in the presence of a base to yield 4,4'-isopropylidinedi-(2,6-diiodophenol) (IBPA).[3]

  • Step 2: Polymerization: A two-step polymerization process is employed. First, a prepolymer is formed by reacting a diisocyanate (e.g., 4,4'-methylenebis(phenyl isocyanate), MDI) with a polyol (e.g., poly(tetramethylene glycol), PTMG).

  • Step 3: Chain Extension: The prepolymer is then reacted with the iodinated chain extender (IBPA) to form the final high molecular weight polyurethane. The reaction is typically carried out in a suitable solvent like dimethylformamide (DMF) with a catalyst such as dibutyltin dilaurate. The molar ratio of MDI, PTMG, and IBPA is carefully controlled to achieve the desired properties.[3][16]

Radioiodinated Compounds in Medicine: Illuminating and Treating Disease

Radioisotopes of iodine, particularly Iodine-131, have long been cornerstones of nuclear medicine for both diagnostic imaging and targeted radiotherapy.

Radioiodination of Proteins and Peptides

The ability to label biologically active molecules with radioiodine allows for their use as probes to visualize specific cellular processes or as therapeutic agents to deliver a cytotoxic dose of radiation directly to diseased tissues. The Iodogen method is a widely used technique for the radioiodination of proteins and antibodies.

Quantitative Data for Antibody Radioiodination:

AntibodyLabeling Efficiency (%)Specific Activity (mCi/mg)Immunoreactivity (%)
Monoclonal Ab X>955-10>90

Experimental Protocol: Radioiodination of a Monoclonal Antibody using the Iodogen Method

  • Step 1: Iodogen Coating: A solution of Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) in a volatile organic solvent (e.g., chloroform) is added to a reaction vial. The solvent is evaporated under a gentle stream of nitrogen to coat the bottom of the vial with a thin layer of Iodogen.

  • Step 2: Reaction Mixture Preparation: The monoclonal antibody solution in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) is added to the Iodogen-coated vial.

  • Step 3: Radioiodination: A solution of Sodium [¹³¹I]Iodide is added to the vial, and the reaction is allowed to proceed for a specific time (typically 5-15 minutes) at room temperature. The Iodogen acts as a mild oxidizing agent to convert the iodide to a more reactive species that covalently binds to tyrosine residues on the antibody.

  • Step 4: Purification: The reaction is stopped by transferring the mixture to a new vial. The radiolabeled antibody is separated from unreacted iodide using size-exclusion chromatography (e.g., a Sephadex G-25 column).

  • Step 5: Quality Control: The radiochemical purity and immunoreactivity of the labeled antibody are assessed before use.

Workflow for Antibody Radioiodination:

G Iodogen Method for Antibody Radioiodination Iodogen Iodogen-Coated Vial Reaction Radioiodination Reaction Iodogen->Reaction Antibody Monoclonal Antibody Antibody->Reaction Radioiodide Na[¹³¹I]I Radioiodide->Reaction Purification Size-Exclusion Chromatography Reaction->Purification LabeledAb ¹³¹I-Labeled Antibody Purification->LabeledAb FreeIodide Unreacted Iodide Purification->FreeIodide

Caption: Step-by-step workflow for the Iodogen radioiodination method.

Antimicrobial Organoiodine Compounds: A New Generation of Infection Fighters

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Organoiodine compounds are a promising class of molecules in this regard, with some derivatives showing potent activity against a range of bacteria and fungi.

Iodinated Quinolines as Antimicrobial Agents

Quinolone antibiotics are a well-established class of drugs. The incorporation of iodine into the quinoline scaffold has been shown to enhance antimicrobial activity.

Quantitative Data: Minimum Inhibitory Concentrations (MICs) of Iodinated Quinolines

CompoundS. epidermidis (µg/mL)K. pneumoniae (µg/mL)C. parapsilosis (µg/mL)
Iodo-quinoline A8164
Iodo-quinoline B482
Ciprofloxacin10.5N/A

Experimental Protocol: Synthesis of 6-Iodo-substituted Carboxy-quinolines

A one-pot, three-component Doebner synthesis can be employed:

  • A mixture of 4-iodoaniline (1.0 equiv.), an aromatic aldehyde (1.0 equiv.), and pyruvic acid (1.2 equiv.) is stirred in a suitable solvent, such as ethanol.

  • A catalytic amount of an acid, like trifluoroacetic acid, is added.

  • The reaction mixture is heated under reflux for several hours.

  • Upon cooling, the product precipitates and can be collected by filtration and purified by recrystallization.[17][15][18][19]

Synthetic Pathway for Iodinated Quinolines:

G Doebner Synthesis of Iodinated Quinolines Reactants 4-Iodoaniline + Aromatic Aldehyde + Pyruvic Acid Reaction One-pot Reaction (Acid Catalyst, Reflux) Reactants->Reaction Product 6-Iodo-carboxy-quinoline Reaction->Product

Caption: A streamlined one-pot synthesis of antimicrobial iodinated quinolines.

Conclusion

The research areas highlighted in this technical guide represent just a glimpse into the vast potential of novel organoiodine compounds. The unique properties of the carbon-iodine bond, from its ability to participate in hypervalent states to its role in halogen bonding, provide a rich playground for chemists and material scientists. For drug development professionals, the applications in asymmetric synthesis, radiopharmaceuticals, and antimicrobial agents offer exciting new avenues for creating next-generation therapies. Continued exploration in these and other emerging areas will undoubtedly unlock even more remarkable applications of organoiodine chemistry in the years to come.

References

In Silico Prediction of Dimethiodal Sodium Bioactivity: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dimethiodal Sodium, a compound with historical use as a radiographic contrast agent, presents a compelling case study for the application of modern in silico drug discovery techniques. While its initial application was not primarily pharmacological, its chemical structure holds the potential for unexplored bioactivities. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to predict the bioactivity of this compound and similar data-poor compounds using computational methods. The following sections will detail a systematic workflow, from initial structural analysis to the prediction of potential biological targets and the design of subsequent experimental validation.

The discovery and development of new drugs are often lengthy and costly processes, with a high rate of failure in clinical trials due to issues with efficacy and toxicity.[1] In silico approaches offer a powerful alternative to streamline this process by predicting the biological activity and potential targets of chemical compounds, thereby accelerating the identification of promising drug candidates.[2] These computational methods range from ligand-based approaches, which rely on the principle of chemical similarity, to structure-based techniques that simulate the interaction between a compound and its putative target.[3]

Proposed In Silico Workflow for Bioactivity Prediction

Given the limited publicly available bioactivity data for this compound, a logical first step is to identify structurally similar compounds with known biological activities. This can be achieved through similarity searches in chemical databases such as PubChem, ChEMBL, and DrugBank. The underlying principle is that structurally similar molecules are likely to have similar biological targets and activities.[3] Once structural analogs are identified, a comprehensive in silico analysis can be initiated, following the workflow outlined below.

workflow cluster_0 Data Acquisition and Preparation cluster_1 Ligand-Based Approaches cluster_2 Structure-Based Approaches cluster_3 Prediction and Validation start This compound Structure db_search Similarity Search in Chemical Databases (PubChem, ChEMBL) start->db_search analogs Identify Structural Analogs with Known Bioactivity db_search->analogs qsar QSAR Model Development analogs->qsar pharmacophore Pharmacophore Modeling analogs->pharmacophore bioactivity_pred Bioactivity Profile Prediction qsar->bioactivity_pred pharmacophore->bioactivity_pred target_pred Target Prediction based on Analogs docking Molecular Docking target_pred->docking md_sim Molecular Dynamics Simulation docking->md_sim md_sim->bioactivity_pred admet_pred ADMET Prediction bioactivity_pred->admet_pred experimental_val Experimental Validation admet_pred->experimental_val

In Silico Bioactivity Prediction Workflow

Data Presentation: Hypothetical Bioactivity Profile

Following the execution of the in silico workflow, the predicted bioactivities and properties of this compound would be summarized for comparative analysis. The table below presents a hypothetical summary of such data, which would be populated with the results from the computational analyses.

Prediction Method Predicted Target Binding Affinity (kcal/mol) ADMET Property Predicted Value
Molecular DockingCyclooxygenase-2 (COX-2)-8.5Oral Bioavailability> 80%
Molecular DockingVoltage-gated sodium channels-7.2Blood-Brain Barrier PermeationLow
QSARN/AN/AhERG InhibitionNon-inhibitor
Pharmacophore ScreeningMu-opioid receptor-6.8Caco-2 PermeabilityModerate

Experimental Protocols

The validation of in silico predictions is a critical step in the drug discovery pipeline. Below are detailed methodologies for key experiments that could be employed to confirm the predicted bioactivities of this compound.

Cyclooxygenase (COX) Inhibition Assay
  • Objective: To determine the inhibitory activity of this compound against COX-1 and COX-2 enzymes.

  • Principle: The assay measures the peroxidase activity of cyclooxygenase, which is coupled to the oxidation of a chromogenic substrate.

  • Procedure:

    • Recombinant human COX-1 or COX-2 enzyme is pre-incubated with varying concentrations of this compound or a reference inhibitor (e.g., celecoxib) in a reaction buffer.

    • The reaction is initiated by the addition of arachidonic acid.

    • The rate of oxidation of the chromogenic substrate is monitored spectrophotometrically.

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.

Electrophysiological Assay for Voltage-Gated Sodium Channels
  • Objective: To assess the effect of this compound on the function of voltage-gated sodium channels.

  • Principle: Patch-clamp electrophysiology is used to measure the ionic currents flowing through the sodium channels in the presence and absence of the compound.

  • Procedure:

    • Cells expressing the target sodium channel subtype are cultured.

    • A glass micropipette forms a high-resistance seal with the cell membrane (giga-seal).

    • The membrane potential is clamped at a holding potential, and voltage steps are applied to elicit sodium currents.

    • This compound is perfused onto the cell, and changes in the sodium current amplitude and kinetics are recorded.

    • The concentration-dependent block of the sodium current is analyzed to determine the IC50.

Mandatory Visualization: Potential Signaling Pathway

Based on the hypothetical predicted targets from our in silico workflow, a potential signaling pathway that could be modulated by this compound is the prostaglandin biosynthesis pathway, through the inhibition of COX enzymes.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 Stimulus arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Hydrolysis cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation Biological Effects dimethiodal This compound dimethiodal->cox Inhibition

Hypothesized COX Inhibition Pathway

Conclusion

This technical guide outlines a robust in silico strategy for predicting the bioactivity of this compound, a compound with limited available biological data. By leveraging computational tools for similarity searching, QSAR modeling, pharmacophore analysis, and molecular docking, it is possible to generate testable hypotheses regarding its potential pharmacological effects and mechanisms of action. The proposed workflow, coupled with targeted experimental validation, provides a clear and efficient path for exploring the therapeutic potential of under-investigated chemical entities. The integration of these computational and experimental approaches is essential for modern drug discovery, enabling the rapid identification of novel drug candidates and the elucidation of their biological functions.

References

Methodological & Application

Application Notes and Protocols: Preparation of a Stock Solution of Dimethiodal Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethiodal Sodium (CAS No. 124-88-9), also known as Sodium Diiodomethanesulfonate, is an organoiodine compound. Due to the limited availability of public data on its solubility, stability, and handling, this document provides a generalized framework and best practices for the initial preparation and characterization of a stock solution. Researchers should treat the following as a starting point and perform small-scale solubility and stability tests before preparing larger quantities.

Compound Information

A summary of the known quantitative data for this compound is presented in Table 1.

PropertyValueSource
CAS Number 124-88-9MuseChem[1]
Molecular Formula CHI₂NaO₃SMuseChem[1]
Molecular Weight 369.88 g/mol MuseChem[1]
Purity ≥95% (typical)MuseChem[1]

Experimental Protocols

Preliminary Solubility Assessment

Objective: To determine a suitable solvent for this compound.

Materials:

  • This compound powder

  • Solvents:

    • Deionized Water (H₂O)

    • Dimethyl Sulfoxide (DMSO)

    • Ethanol (EtOH)

  • Vortex mixer

  • Small, clear vials (e.g., 1.5 mL microcentrifuge tubes)

  • Calibrated balance

Methodology:

  • Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into three separate vials.

  • To the first vial, add a small, measured volume of deionized water (e.g., 100 µL).

  • To the second vial, add a small, measured volume of DMSO (e.g., 100 µL).

  • To the third vial, add a small, measured volume of ethanol (e.g., 100 µL).

  • Vortex each vial vigorously for 1-2 minutes.

  • Visually inspect for dissolution. If the compound dissolves, continue adding the solvent in small, measured increments until a precipitate forms or a desired concentration is reached. Record the total volume of solvent added.

  • If the compound does not dissolve, gentle heating (e.g., 37°C water bath) may be attempted, but be aware that this could affect the compound's stability.

Preparation of a Trial Stock Solution

Objective: To prepare a small-volume stock solution based on the results of the preliminary solubility assessment.

Materials:

  • This compound powder

  • Chosen solvent from section 2.1

  • Calibrated balance

  • Appropriate laboratory glassware (e.g., volumetric flask)

  • Pipettes

  • Vortex mixer or magnetic stirrer

Methodology:

  • Based on the solubility test, calculate the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM).

  • Carefully weigh the calculated amount of this compound and transfer it to a volumetric flask.

  • Add a portion of the chosen solvent to the flask (approximately half of the final volume).

  • Agitate the solution (vortex or stir) until the compound is completely dissolved. If necessary, sonication can be used to aid dissolution.

  • Once dissolved, add the solvent to the final volume mark on the volumetric flask.

  • Mix the solution thoroughly to ensure homogeneity.

Storage and Stability Assessment

Objective: To determine the appropriate storage conditions for the this compound stock solution.

Materials:

  • Freshly prepared this compound stock solution

  • Multiple small, light-protected storage vials (e.g., amber tubes)

  • Refrigerator (2-8°C)

  • Freezer (-20°C)

  • Freezer (-80°C)

Methodology:

  • Aliquot the stock solution into several small vials to avoid repeated freeze-thaw cycles.

  • Store aliquots at different temperatures: room temperature, 2-8°C, -20°C, and -80°C.

  • Protect the solutions from light by using amber vials or by wrapping clear vials in aluminum foil.

  • Visually inspect the solutions at regular intervals (e.g., 24 hours, 1 week, 1 month) for any signs of precipitation or color change, which may indicate degradation or instability.

  • For quantitative stability analysis, analytical techniques such as HPLC could be employed to measure the concentration of the compound over time.

Visualizations

The following diagram illustrates a logical workflow for determining the appropriate solvent and preparing a stock solution of a compound with unknown solubility characteristics.

G cluster_0 Preliminary Testing cluster_1 Stock Solution Preparation cluster_2 Stability Assessment start Start weigh Weigh Compound start->weigh dissolve Attempt Dissolution (Water, DMSO, EtOH) weigh->dissolve observe Observe Solubility dissolve->observe calculate Calculate Mass for Desired Concentration observe->calculate Solvent Identified end End observe->end Insoluble prepare Prepare Stock Solution calculate->prepare store Aliquot and Store prepare->store check_stability Check for Precipitation or Color Change store->check_stability check_stability->observe check_stability->end Stable

Caption: Workflow for preparing a stock solution of a novel compound.

Safety Precautions

As with any chemical, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for specific handling and safety information, if available from the supplier.

Disclaimer

The information provided in these application notes is intended for guidance purposes only. Due to the lack of comprehensive public data on this compound, it is the responsibility of the end-user to determine the suitability of these protocols for their specific applications and to conduct all necessary safety and validation assessments.

References

Dimethiodal Sodium: Application Notes for Radiographic Contrast Media in Urography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethiodal Sodium, also known as sodium diiodomethanesulfonate, is a historical, first-generation ionic, high-osmolality iodinated contrast agent. It was primarily utilized in diagnostic radiology for the visualization of the urinary tract through a procedure known as intravenous pyelography (IVP) or excretory urography.[1][2][3][4][5][6] Its application provided crucial anatomical and functional information about the kidneys, ureters, and bladder before the widespread adoption of lower-osmolality agents and advanced imaging modalities like CT and MRI.[1][3][4][5][6] This document provides detailed application notes, protocols, and quantitative data related to the use of this compound in radiography.

Physicochemical Properties and Formulations

This compound's efficacy as a contrast agent is derived from its iodine content, which attenuates X-rays, and its physiological handling by the kidneys. As a high-osmolality agent, its formulation had a significantly higher number of particles in solution compared to blood plasma, which contributed to some of its adverse effects.

PropertyValue/Description
Chemical Name Sodium diiodomethanesulfonate
Synonyms This compound, Tenebryl, Urotrast
CAS Number 124-88-9
Molecular Formula CHI₂NaO₃S
Iodine Content Approximately 68% by weight. The iodine atoms are responsible for the radiopacity.
Formulation Typically available as an aqueous solution for intravenous injection. Concentrations varied by brand but were designed to deliver a sufficient iodine load for diagnostic imaging.
Osmolality High. As an ionic monomer, it dissociates in solution, contributing to a high osmolality (estimated to be in the range of 1400-2000 mOsm/kg H₂O), which is 5 to 7 times that of blood plasma (~290 mOsm/kg H₂O).
Pharmacokinetics Primarily excreted unchanged by glomerular filtration in the kidneys. Its clearance from the blood is rapid in patients with normal renal function, allowing for sequential imaging of the urinary tract.

Applications in Urography

The primary application of this compound was in intravenous pyelography (IVP) to assess the anatomy and function of the urinary system.

Indications for IVP using this compound included:

  • Evaluation of suspected kidney stones (nephrolithiasis).[4][5]

  • Investigation of hematuria (blood in the urine).[1][5]

  • Assessment of urinary tract obstruction.[3]

  • Detection of tumors, cysts, and other structural abnormalities of the kidneys, ureters, and bladder.[4][5]

  • Evaluation of congenital anomalies of the urinary tract.

  • Assessment of kidney function based on the rate of contrast excretion.

Experimental Protocol: Intravenous Pyelogram (IVP)

The following is a generalized protocol for an IVP procedure using an ionic, high-osmolality contrast agent like this compound. Patient preparation and specific timings could be adjusted based on clinical indications and institutional practices.

1. Patient Preparation:

  • Bowel Preparation: To minimize gas and fecal matter obscuring the urinary tract, patients were often instructed to follow a low-residue diet for 1-2 days and take a laxative the evening before the procedure.

  • Fasting: Patients were typically required to fast for several hours before the examination to reduce the risk of aspiration in case of an allergic reaction.

  • Hydration: Adequate hydration was crucial, especially in patients with pre-existing renal conditions, to minimize the risk of contrast-induced nephropathy.

  • Pre-medication: In patients with a history of allergies or previous reactions to contrast media, pre-medication with corticosteroids and antihistamines might have been considered.

2. Dosage and Administration:

  • Dosage: The typical adult dose was approximately 50 mL of the available solution, administered intravenously. For pediatric patients, the dose was adjusted based on body weight.

  • Administration: The contrast medium was injected intravenously, typically into a vein in the arm, over a period of 1-3 minutes. A sensation of warmth, a metallic taste, and mild flushing were common and transient side effects.[1]

3. Imaging Sequence:

  • Scout Film: A plain abdominal radiograph (KUB - Kidneys, Ureters, Bladder) was taken before contrast administration to check for proper patient positioning, radiographic technique, and to identify any calcifications that might be obscured by the contrast.

  • Nephrogram Phase (1-5 minutes post-injection): An image taken shortly after injection shows the contrast accumulating in the renal parenchyma, providing an outline of the kidneys.

  • Pyelogram Phase (5-15 minutes post-injection): As the contrast is filtered by the glomeruli and enters the collecting systems, images are taken to visualize the renal calyces, pelves, and ureters. Abdominal compression might have been applied to distend the upper urinary tract for better visualization.

  • Bladder and Ureteral Imaging (20-30 minutes post-injection): Later images demonstrate the filling of the urinary bladder and the full length of the ureters.

  • Post-void Film: A final image taken after the patient has emptied their bladder helps to assess bladder emptying and may reveal any residual abnormalities.

Data Presentation: Adverse Reactions

As a first-generation high-osmolality contrast medium, this compound was associated with a higher incidence of adverse reactions compared to modern low-osmolality and iso-osmolality agents.

Reaction TypeExamplesApproximate Incidence (for High-Osmolality Agents)
Mild Reactions Nausea, vomiting, flushing, warmth, mild urticaria (hives), itching, metallic taste.5-15%
Moderate Reactions Severe urticaria, bronchospasm, facial or laryngeal edema, vasovagal reactions (hypotension and bradycardia).0.5-2%
Severe Reactions Severe hypotension, seizures, pulmonary edema, cardiac arrhythmias, anaphylactic shock, cardiopulmonary arrest.0.05-0.1%
Delayed Reactions Skin rashes that can appear hours to days after the injection.Less commonly reported for older agents.
Nephrotoxicity A decline in renal function following contrast administration, particularly in patients with pre-existing renal impairment, diabetes, or dehydration. The high osmolality was a significant contributing factor.Higher risk compared to low-osmolality agents.

Visualizations

Experimental Workflow for Intravenous Pyelography

IVP_Workflow cluster_pre_procedure Pre-Procedure cluster_procedure Procedure cluster_imaging Imaging Sequence cluster_post_procedure Post-Procedure Patient_Prep Patient Preparation (Bowel Prep, Fasting, Hydration) Consent Informed Consent Patient_Prep->Consent Scout_Film Scout Radiograph (KUB) Consent->Scout_Film IV_Access Establish IV Access Scout_Film->IV_Access Contrast_Injection Inject this compound IV_Access->Contrast_Injection Nephrogram Nephrogram Phase (1-5 min) Contrast_Injection->Nephrogram Pyelogram Pyelogram Phase (5-15 min) Nephrogram->Pyelogram Bladder_Filling Bladder Filling (20-30 min) Pyelogram->Bladder_Filling Post_Void Post-Void Film Bladder_Filling->Post_Void Monitoring Patient Monitoring (Adverse Reactions) Post_Void->Monitoring Interpretation Radiological Interpretation Monitoring->Interpretation

Caption: Workflow diagram for an Intravenous Pyelogram (IVP) procedure.

Logical Relationship of Contrast Media Properties and Effects

Contrast_Properties cluster_properties Physicochemical Properties cluster_effects Clinical Effects Iodine High Iodine Content Radiopacity High Radiopacity Iodine->Radiopacity leads to Osmolality High Osmolality (Ionic Monomer) Adverse_Effects Increased Adverse Reactions (e.g., CIN, Allergic-like) Osmolality->Adverse_Effects contributes to Excretion Renal Excretion Visualization Urinary Tract Visualization Excretion->Visualization enables Radiopacity->Visualization is necessary for

Caption: Properties of this compound and their clinical effects.

References

Application Notes and Protocols for In Vitro Studies with Dimethiodal Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethiodal Sodium (CAS 124-88-9), also known as Sodium diiodomethanesulfonate, is an ionic, high-osmolarity iodinated contrast agent. Understanding its potential cellular effects is crucial for preclinical safety assessment and mechanistic studies. These application notes provide a framework for designing and conducting in vitro experiments to evaluate the biological impact of this compound, with a focus on its effects on renal cells, a primary target for contrast media-induced toxicity. While specific data for this compound is limited due to its status as an older contrast agent, the provided protocols are based on established methods for evaluating similar high-osmolarity, ionic iodinated contrast agents.

Key In Vitro Applications

  • Cytotoxicity Assessment: Determining the concentration-dependent toxicity of this compound on various cell types, particularly renal tubular epithelial cells.

  • Mechanism of Cell Death Analysis: Investigating whether cell death occurs via apoptosis or necrosis.

  • Cellular Stress Response: Examining the activation of signaling pathways involved in cellular stress responses to hyperosmotic conditions.

Data Presentation

The following tables summarize expected quantitative data for high-osmolarity ionic contrast agents, which can be used as a benchmark for studies with this compound.

Table 1: Expected Cytotoxicity of High-Osmolarity Ionic Contrast Agents on Renal Tubular Cells

AssayCell LineConcentration Range (mg Iodine/mL)Expected OutcomeReference
MTT Assay LLC-PK110 - 100Concentration-dependent decrease in cell viability[1][2]
LDH Assay HK-210 - 100Concentration-dependent increase in LDH release (membrane damage)[1]

Table 2: Expected Apoptotic Effects of High-Osmolarity Ionic Contrast Agents on Renal Tubular Cells

AssayCell LineConcentration (mg Iodine/mL)Expected OutcomeReference
Caspase-3 Activity mIMCD350 - 100Increased caspase-3 activity after 8-12 hours of exposure[3]
Annexin V/PI Staining HK-250 - 100Increase in Annexin V positive (apoptotic) cells

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol describes a method to determine the cytotoxicity of this compound by measuring the metabolic activity of cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Renal tubular epithelial cells (e.g., LLC-PK1 or HK-2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[4]

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include untreated cells as a control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: Assessment of Membrane Integrity using LDH Assay

This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes as an indicator of cytotoxicity.

Materials:

  • Renal tubular epithelial cells

  • Complete cell culture medium

  • This compound

  • LDH cytotoxicity assay kit

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.

  • LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (as per the kit instructions) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[5]

  • Data Analysis: Determine the percentage of cytotoxicity based on the LDH released from treated cells compared to a maximum LDH release control (cells treated with lysis buffer).

Protocol 3: Assessment of Apoptosis using Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • Renal tubular epithelial cells

  • Complete cell culture medium

  • This compound

  • Caspase-3 colorimetric assay kit

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate at a higher density (e.g., 2 x 10^5 cells/well) and treat with this compound as described in the MTT protocol.

  • Cell Lysis: After the desired incubation time (e.g., 8, 12, or 24 hours), lyse the cells according to the assay kit protocol.

  • Caspase-3 Reaction: Add the caspase-3 substrate (e.g., DEVD-pNA) to the cell lysates.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[6]

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Quantify the increase in caspase-3 activity relative to the untreated control.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis cell_culture Culture Renal Cells (e.g., LLC-PK1) seeding Seed cells in 96-well plates cell_culture->seeding treatment Treat with this compound (various concentrations) seeding->treatment mtt MTT Assay (Cell Viability) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh caspase Caspase-3 Assay (Apoptosis) treatment->caspase data_analysis Measure Absorbance & Calculate Results mtt->data_analysis ldh->data_analysis caspase->data_analysis

Caption: Experimental workflow for in vitro evaluation of this compound.

signaling_pathway cluster_stimulus Stimulus cluster_membrane Cell Membrane cluster_signaling Intracellular Signaling cluster_response Cellular Response stimulus This compound (High Osmolarity) shrinkage Cell Shrinkage stimulus->shrinkage mapk MAPK Activation (p38, JNK) shrinkage->mapk nfkb NF-κB Activation shrinkage->nfkb apoptosis Apoptosis mapk->apoptosis cycle_arrest Cell Cycle Arrest mapk->cycle_arrest inflammation Inflammation nfkb->inflammation

Caption: Putative signaling pathways activated by high-osmolarity stress.[7][8]

References

Application Notes and Protocols for Diiodomethanesulfonic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides general guidance for the safe handling, storage, and disposal of diiodomethanesulfonic acid sodium salt for research and development purposes. Due to the presence of iodine atoms, this compound may exhibit unique reactivity, and caution is advised. Researchers should consult institutional safety officers and perform a comprehensive risk assessment before commencing any work.

Safety and Handling

2.1 Personal Protective Equipment (PPE)

Before handling diiodomethanesulfonic acid sodium salt, ensure the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles or glasses conforming to EN166 (EU) or OSHA's 29 CFR 1910.133 standards.[1][2][3][4]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[5]

  • Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin exposure.[1][2][4]

  • Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][3]

2.2 Engineering Controls

  • Work in a well-ventilated area, preferably within a chemical fume hood.[2][4][5]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][4][6][7]

2.3 General Handling Precautions

  • Avoid contact with skin, eyes, and clothing.[1][2][4][7]

  • Avoid ingestion and inhalation of dust.[1][4][7]

  • Avoid the formation of dust and aerosols.[1][2][5][7]

  • Wash hands thoroughly after handling.[5][6][8]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[8]

Storage Procedures

  • Store in a tightly closed container.[1][2][4][5][6][7]

  • Keep in a dry, cool, and well-ventilated place.[1][2][4][5][6][7]

  • Store away from incompatible materials such as strong oxidizing agents.[1][2][6][7]

  • The product may be hygroscopic; protect from moisture.[7][8]

Physical and Chemical Properties (General Data for Sulfonic Acid Sodium Salts)

The following table summarizes general physical and chemical properties observed in various sulfonic acid sodium salts. Specific values for diiodomethanesulfonic acid sodium salt are not available and must be determined experimentally.

PropertyGeneral Observation for Related Compounds
Appearance White to off-white solid/powder
Odor Generally odorless[1]
Solubility in Water Generally soluble[1]
Stability Stable under normal storage conditions[1]
Incompatible Materials Strong oxidizing agents[1][2][6][7]
Hazardous Decomposition May produce carbon oxides (CO, CO₂), sulfur oxides, and sodium oxides upon thermal decomposition.[1][2][6]

Experimental Protocols

5.1 General Protocol for Preparing a Stock Solution

This protocol outlines a general procedure for preparing a stock solution from a solid form of a sulfonic acid sodium salt.

  • Preparation:

    • Ensure all necessary PPE is worn.

    • Perform all operations within a chemical fume hood.

  • Weighing:

    • Tare a clean, dry weighing vessel on an analytical balance.

    • Carefully transfer the desired amount of diiodomethanesulfonic acid sodium salt to the weighing vessel. Avoid creating dust.

  • Dissolution:

    • Place the desired volume of the appropriate solvent (e.g., deionized water) into a suitable container (e.g., beaker or flask) with a magnetic stir bar.

    • Slowly add the weighed compound to the solvent while stirring.

    • Continue stirring until the solid is completely dissolved.

  • Storage of Solution:

    • Transfer the solution to a clearly labeled, sealed container.

    • Store the solution under appropriate conditions (e.g., refrigerated, protected from light) as determined by stability studies.

Spill and Waste Disposal

6.1 Spill Response

  • Small Spills:

    • For solid spills, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][2][6][7]

  • General:

    • Do not let the chemical enter drains.[5]

6.2 Waste Disposal

  • Dispose of waste in accordance with local, regional, and national regulations.[1][5][8]

  • Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[1]

  • Neutralization of acidic or basic waste solutions may be possible, but should be done in accordance with institutional safety guidelines.[9][10]

Visualizations

G cluster_prep Preparation cluster_weigh Weighing cluster_dissolve Dissolution cluster_store Storage PPE Don PPE FumeHood Work in Fume Hood Weigh Weigh Compound FumeHood->Weigh AddCompound Add Compound to Solvent Weigh->AddCompound AddSolvent Add Solvent to Beaker AddSolvent->AddCompound Stir Stir to Dissolve AddCompound->Stir Transfer Transfer to Labeled Container Stir->Transfer Store Store Appropriately Transfer->Store

Caption: Experimental workflow for preparing a stock solution.

G center Safe Handling of Diiodomethanesulfonic Acid Sodium Salt PPE Personal Protective Equipment (Goggles, Gloves, Lab Coat) center->PPE EngControls Engineering Controls (Fume Hood, Eyewash Station) center->EngControls Handling Handling Procedures (Avoid Dust, Avoid Contact) center->Handling Storage Proper Storage (Cool, Dry, Ventilated, Sealed) center->Storage Disposal Waste Disposal (Follow Regulations) center->Disposal

Caption: Key pillars of safe chemical handling.

References

Application Notes and Protocols for Dimethiodal Sodium in Experimental Research

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Researcher: Extensive investigation for "Dimethiodal Sodium" (CAS No. 124-88-9), also known as diiodomethanesulfonic acid sodium salt, reveals that it is an early-generation iodinated contrast agent. Detailed contemporary experimental protocols, quantitative data, and specific signaling pathway information for this particular compound are scarce in readily accessible scientific literature. This suggests that this compound has been largely superseded by newer, more advanced contrast agents with improved safety and efficacy profiles.

The following application notes and protocols are therefore provided as a representative example of how a historical, water-soluble iodinated contrast agent might have been used in a research setting. The experimental details are generalized and should be considered illustrative rather than a specific validated protocol for this compound. Researchers should consult historical radiological literature for more specific applications of early contrast media.

Application Note: Using an Ionic Iodinated Contrast Agent as a Tracer for In Vivo Urography in a Small Animal Model

Introduction:

Ionic iodinated contrast agents are water-soluble compounds that are primarily excreted by the kidneys. Following intravenous administration, they are filtered by the glomeruli and pass through the renal tubules, opacifying the urinary tract. This property allows for the visualization of the kidneys, ureters, and bladder using X-ray-based imaging, a technique known as urography. In a research setting, this can be used to study renal function, morphology, and urinary tract obstruction in animal models of disease.

Mechanism of Action as a Tracer:

The high atomic number of iodine in the contrast agent molecule leads to a high attenuation of X-rays. After intravenous injection, the agent is distributed throughout the vascular system and then rapidly cleared by the kidneys. This results in an increased radiodensity of the renal parenchyma (nephrographic phase) followed by the collecting systems, ureters, and bladder (pyelographic or excretory phase). The rate and extent of this opacification can provide qualitative and semi-quantitative information about renal blood flow and excretory function.

Experimental Protocol: Intravenous Urography in a Rat Model

This protocol describes a general procedure for performing intravenous urography in a rat using a generic ionic iodinated contrast agent.

1. Animal Preparation:

  • Animal Model: Adult male Sprague-Dawley rat (250-300g).

  • Housing: Standard housing conditions with a 12-hour light/dark cycle.

  • Fasting: Fast the animal for 12-16 hours prior to the experiment to reduce gastrointestinal contents that may obscure the urinary tract. Allow free access to water to ensure adequate hydration.

  • Anesthesia: Anesthetize the rat using a suitable anesthetic agent (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail) to immobilize it during the imaging procedure.

  • Catheterization: Place a catheter in the lateral tail vein for the administration of the contrast agent.

2. Imaging Procedure:

  • Imaging System: A small animal X-ray imaging system.

  • Pre-contrast Imaging: Acquire a scout radiograph of the abdominal region before contrast administration to serve as a baseline.

  • Contrast Administration: Administer the iodinated contrast agent solution intravenously via the tail vein catheter. A typical dose for a historical agent might be in the range of 1-2 g of iodine per kg of body weight. The injection should be given as a bolus over 30-60 seconds.

  • Post-contrast Imaging: Acquire a series of radiographs at specific time points post-injection to capture the different phases of renal excretion:

    • Nephrographic Phase: 1-5 minutes post-injection.

    • Pyelographic Phase: 5-15 minutes post-injection.

    • Cystographic Phase (Bladder filling): 15-30 minutes post-injection.

3. Data Analysis:

  • Visually assess the radiographs for the timing and intensity of renal and urinary tract opacification.

  • Measure the size and shape of the kidneys.

  • Evaluate the patency of the ureters and the filling of the bladder.

  • Semi-quantitative analysis can be performed by measuring the change in radiodensity (e.g., in Hounsfield units if using CT) in regions of interest over the renal cortex, medulla, and collecting system over time.

Data Presentation

The following table represents hypothetical data that could be generated from such a study to compare renal function between a control and a treatment group.

ParameterControl Group (n=6)Treatment Group (n=6)p-value
Time to Peak Renal Cortex Opacification (min) 2.1 ± 0.44.5 ± 0.8<0.05
Peak Renal Cortex Radiodensity (Arbitrary Units) 150 ± 12110 ± 15<0.05
Time to Ureteral Visualization (min) 5.3 ± 0.79.8 ± 1.2<0.01
Bladder Filling at 30 min (% of maximum) 85 ± 1055 ± 12<0.05

Visualizations

Below are diagrams illustrating the experimental workflow and the physiological process of renal clearance of the contrast agent.

G cluster_prep Animal Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis p1 Fasting (12-16h) p2 Anesthesia p1->p2 p3 Tail Vein Catheterization p2->p3 i1 Acquire Scout Radiograph p3->i1 i2 Administer Contrast Agent i1->i2 i3 Acquire Post-contrast Radiographs i2->i3 a1 Visual Assessment i3->a1 a2 Morphometric Measurements a1->a2 a3 Semi-quantitative Analysis a2->a3

Caption: Experimental workflow for in vivo urography in a small animal model.

G cluster_process Renal Clearance of Iodinated Contrast Agent iv Intravenous Injection circ Systemic Circulation iv->circ Distribution kidney Kidney circ->kidney Renal Blood Flow glomerulus Glomerular Filtration kidney->glomerulus tubules Passage through Renal Tubules glomerulus->tubules No reabsorption ureter Excretion into Ureter tubules->ureter bladder Collection in Bladder ureter->bladder

Caption: Simplified diagram of the physiological pathway for renal clearance of a water-soluble contrast agent.

Application Notes and Protocols for Iodinated Contrast Media in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the dosage and administration of iodinated contrast media in animal models for research and diagnostic imaging purposes. Historically, compounds such as Dimethiodal Sodium were utilized; however, contemporary research and clinical practice in veterinary medicine predominantly employ newer generation ionic and non-ionic iodinated contrast agents. This document will focus on the practical application of these modern agents, summarizing quantitative data, detailing experimental protocols, and visualizing key procedural workflows.

Iodinated contrast media are radiopaque substances used to enhance the visibility of internal structures during imaging procedures like radiography and computed tomography (CT).[1][2] They are classified into ionic and non-ionic agents, with non-ionic media generally being preferred due to a lower incidence of adverse effects.[1][3][4] The selection of a specific agent and its dosage depends on the animal species, the imaging modality, and the target organ system.

Data Presentation: Dosage and Administration of Iodinated Contrast Media

The following tables summarize recommended dosages and administration routes for commonly used iodinated contrast media in various animal models.

Table 1: Intravenous Administration of Iodinated Contrast Media for Urography and CT

Animal ModelContrast Agent TypeDosage (mg of Iodine/kg)Administration RoutePrimary ApplicationReference
DogNon-ionic (e.g., Iohexol, Iopamidol)880Intravenous (bolus)Excretory Urography[5]
DogNon-ionic (e.g., Iohexol)-IntravenousComputed Tomography (CT)[3]
CatNon-ionic (e.g., Iohexol, Iopamidol)880Intravenous (bolus)Excretory Urography[5]
CatNon-ionic (e.g., Iohexol)-IntravenousComputed Tomography (CT)[3]
Bird (Pigeon)Non-ionic (370 mg iodine/ml)0.3 - 0.5 ml/kgIntravenousComputed Tomography (CT)[6]

Table 2: Administration of Iodinated Contrast Media for Other Procedures

Animal ModelProcedureContrast Agent TypeDosageAdministration RouteReference
DogCystogram (Positive Contrast)Water-soluble Iodine50-300 mlsVia urinary catheter[7]
CatCystogram (Positive Contrast)Water-soluble Iodine25 ml (total)Via urinary catheter[5]
DogRetrograde UrethrogramWater-soluble Iodine (diluted)10-15 mlsVia urinary catheter[5]
CatRetrograde UrethrogramWater-soluble Iodine (diluted)5-10 mlsVia urinary catheter[5]
DogGastrogramIonic (e.g., Conray)15-100 mlsVia stomach tube[7]
Dog, CatMyelographyNon-ionic, low osmolar-Intrathecal[2]

Experimental Protocols

Protocol 1: Intravenous Urography (IVU) in a Canine Model

Objective: To visualize the kidneys, ureters, and bladder to assess their structure and function.

Materials:

  • Non-ionic iodinated contrast medium (e.g., Iohexol, Iopamidol)

  • Sterile syringes and needles

  • Intravenous catheter

  • Anesthesia or heavy sedation as required

  • Radiography equipment

Procedure:

  • Animal Preparation:

    • Fast the animal for at least 24 hours to ensure an empty gastrointestinal tract.[5]

    • Administer a cleansing enema prior to the procedure.[8]

    • Ensure the animal is well-hydrated to minimize the risk of contrast-induced renal injury.[5]

    • Obtain survey radiographs (plain films) before contrast administration to check for proper patient positioning and exposure settings.[5]

  • Catheter Placement:

    • Place an intravenous catheter, preferably in the cephalic vein. An 18-20 gauge catheter is recommended for rapid bolus injection.[5]

  • Contrast Administration:

    • Administer the non-ionic iodinated contrast medium as a rapid intravenous bolus at a dose of 880 mg of iodine per kg of body weight.[5]

  • Imaging Sequence:

    • Immediately following the injection (within 10 seconds), acquire a ventrodorsal radiograph to capture the nephrogram phase (contrast in the renal vasculature and parenchyma).[5]

    • Subsequently, take a lateral radiograph.

    • Acquire repeat ventrodorsal and lateral radiographs at 5-minute intervals to visualize the pyelogram phase (contrast in the renal pelvis), ureters, and filling of the urinary bladder.[5]

  • Post-Procedure Care:

    • Monitor the animal for any adverse reactions.

    • Ensure the animal has free access to water to aid in the clearance of the contrast agent.

Protocol 2: Computed Tomography (CT) Angiography in a Feline Model

Objective: To visualize the vascular structures of a specific anatomical region.

Materials:

  • Non-ionic iodinated contrast medium

  • Power injector (optional, for precise timing)

  • CT scanner

  • Anesthesia

  • Intravenous catheter

Procedure:

  • Animal Preparation:

    • Induce and maintain general anesthesia.

    • Place an intravenous catheter.

  • Pre-Contrast Scan:

    • Perform an initial, non-contrast CT scan of the region of interest.

  • Contrast Administration:

    • Administer a non-ionic iodinated contrast agent intravenously. The exact dose and injection rate will depend on the specific protocol and the capabilities of the CT scanner.

  • Post-Contrast Scans:

    • Initiate scanning at predetermined time points to capture the arterial, portal venous, and delayed phases of contrast enhancement.

  • Post-Procedure Care:

    • Monitor the animal during recovery from anesthesia.

    • Provide supportive care as needed.

Visualizations

Experimental_Workflow_IVU cluster_prep Animal Preparation cluster_proc Procedure cluster_post Post-Procedure Fasting 24h Fasting Hydration Ensure Hydration SurveyRads Survey Radiographs IV_Catheter Place IV Catheter Contrast_Admin Administer Contrast (880 mg Iodine/kg) IV_Catheter->Contrast_Admin Imaging Radiographic Imaging Contrast_Admin->Imaging Monitoring Monitor for Adverse Reactions Imaging->Monitoring Rehydration Provide Water Monitoring->Rehydration

Caption: Workflow for Intravenous Urography (IVU) in Animal Models.

Signaling_Pathway_Adverse_Reaction Contrast Iodinated Contrast Medium (Ionic > Non-ionic) Histamine Histamine Release Contrast->Histamine Vasodilation Vasodilation Histamine->Vasodilation Hypotension Hypotension Vasodilation->Hypotension Anaphylactoid Anaphylactoid Reaction Hypotension->Anaphylactoid

Caption: Simplified Pathway of a Potential Anaphylactoid Reaction to Contrast Media.

References

Safety Precautions and Protocols for Handling Dimethiodal Sodium in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general safety guidelines for handling Dimethiodal Sodium (CAS No. 124-88-9), also known as Diiodomethanesulfonic acid sodium salt. A comprehensive, substance-specific Safety Data Sheet (SDS) for this compound was not available through public searches. Therefore, the following protocols are based on general best practices for handling potentially hazardous, iodine-containing organic sodium salts. Researchers, scientists, and drug development professionals must consult a certified Safety Data Sheet for this compound and their institution's safety officer before commencing any work with this substance.

Introduction

Hazard Identification and Safety Precautions

Due to the lack of a specific SDS, a definitive hazard assessment is not possible. However, based on its chemical nature as an organo-iodine compound and a sodium salt, the following potential hazards should be considered:

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin. Organo-iodine compounds can affect the thyroid.

  • Irritation: May cause irritation to the skin, eyes, and respiratory tract.

  • Reactivity: As a sodium salt, its reactivity with other substances is largely unknown without specific data.

General Handling Precautions
  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Avoid inhalation of dust or aerosols.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Keep the container tightly closed when not in use.

  • Store in a cool, dry place away from incompatible materials. A storage temperature of -20°C has been suggested by a commercial supplier.[1]

Personal Protective Equipment (PPE)

A standard PPE protocol for handling potentially hazardous chemicals should be followed:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield where splashing is possible.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Glove integrity should be checked before each use.
Body Protection A laboratory coat should be worn at all times. For larger quantities or procedures with a higher risk of exposure, a chemical-resistant apron may be necessary.
Respiratory Protection If working outside of a fume hood or if dust/aerosol generation is likely, a NIOSH-approved respirator with appropriate cartridges should be used.

Emergency Procedures

Spills and Leaks
  • Minor Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spill:

    • Evacuate the laboratory and alert others.

    • Contact your institution's emergency response team and/or safety officer.

    • Prevent entry to the contaminated area.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Experimental Protocols

Due to the lack of publicly available research applications for this compound, a specific experimental protocol cannot be provided. The following is a generalized workflow for handling a solid chemical compound in a laboratory setting.

General Workflow for Handling a Solid Chemical Compound
  • Preparation:

    • Consult the Safety Data Sheet (SDS) and relevant literature.

    • Prepare the work area in a chemical fume hood.

    • Assemble all necessary equipment and reagents.

    • Don the appropriate Personal Protective Equipment (PPE).

  • Weighing:

    • Tare a clean, dry weighing vessel on an analytical balance.

    • Carefully transfer the desired amount of the solid compound to the weighing vessel using a clean spatula.

    • Record the exact mass.

  • Dissolution (if applicable):

    • Transfer the weighed solid to a suitable reaction vessel.

    • Add the desired solvent in portions, with stirring or agitation, until the solid is fully dissolved.

  • Reaction/Use:

    • Proceed with the intended experimental procedure, maintaining all safety precautions.

  • Waste Disposal:

    • Dispose of all chemical waste in appropriately labeled hazardous waste containers according to institutional and local regulations.

  • Cleanup:

    • Decontaminate all glassware and equipment.

    • Clean the work area.

    • Remove and properly dispose of PPE.

    • Wash hands thoroughly.

Visualizations

Chemical_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Consult SDS prep2 Prepare Fume Hood prep1->prep2 prep3 Don PPE prep2->prep3 weigh Weigh Compound prep3->weigh dissolve Dissolve in Solvent weigh->dissolve react Perform Experiment dissolve->react waste Dispose of Waste react->waste clean Clean Work Area waste->clean decontaminate Decontaminate Glassware clean->decontaminate

Caption: General workflow for handling a chemical compound.

Emergency_Response_Workflow cluster_minor Minor Spill Response cluster_major Major Spill Response spill Spill Occurs assess Assess Severity spill->assess minor_spill Minor Spill assess->minor_spill Minor major_spill Major Spill assess->major_spill Major alert_minor Alert Immediate Area minor_spill->alert_minor evacuate Evacuate Laboratory major_spill->evacuate ppe_minor Don PPE alert_minor->ppe_minor contain Contain & Absorb ppe_minor->contain cleanup_minor Clean & Decontaminate contain->cleanup_minor dispose_minor Dispose of Waste cleanup_minor->dispose_minor alert_major Alert Others & Call for Help evacuate->alert_major secure Secure Area (if safe) alert_major->secure await_response Await Emergency Responders secure->await_response

Caption: Emergency response workflow for a chemical spill.

References

Troubleshooting & Optimization

Troubleshooting Dimethiodal Sodium instability in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethiodal Sodium in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound (C₂H₄I₂NNaO₃S) is an iodinated organic compound. Due to its high iodine content, it has historically been investigated for its radio-opaque properties as a contrast agent. Its stability in aqueous solutions is a critical factor for its handling, formulation, and experimental use.

Q2: What are the common signs of this compound instability in my aqueous solution?

You may observe the following signs of degradation:

  • Color Change: A change in the solution's color, often to a yellowish or brownish hue, can indicate the release of free iodine.

  • Precipitation: The formation of a precipitate may suggest the compound is degrading into less soluble byproducts.

  • pH Shift: A significant change in the pH of the solution can be a sign of chemical reactions occurring, such as hydrolysis.

  • Loss of Potency: Reduced efficacy or altered results in your experiments compared to freshly prepared solutions.

  • Changes in Spectroscopic Profile: A shift in the UV-Vis absorption spectrum or the appearance of new peaks in chromatographic analysis (e.g., HPLC).

Q3: What are the likely causes of this compound degradation in an aqueous solution?

Based on the chemical structure of this compound and the general behavior of similar iodinated compounds, the primary causes of instability in aqueous solutions are:

  • Hydrolysis: The molecule may be susceptible to hydrolysis, especially at non-neutral pH values (acidic or alkaline conditions).

  • Oxidation: The iodide ions can be oxidized to iodine, particularly in the presence of oxygen, light, or certain metal ions.

  • Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate degradation reactions.

Troubleshooting Guide

Issue 1: Solution turns yellow/brown upon preparation or during storage.

This is a common issue and often the first indicator of degradation.

  • Possible Cause: Oxidation of iodide to free iodine.

  • Troubleshooting Steps:

    • Protect from Light: Prepare and store the solution in amber-colored vials or wrap the container in aluminum foil to block light.

    • Deoxygenate Solvent: Before dissolving the this compound, sparge the aqueous solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.

    • Control Headspace: Minimize the headspace in your storage container to reduce the amount of oxygen available for reaction.

    • Add Antioxidant: Consider the addition of a compatible antioxidant. The choice of antioxidant will depend on your specific application and should be validated.

Parameter Recommendation Rationale
Light Exposure Minimize; use amber vials or foil wrapping.Prevents photolytic degradation and photo-induced oxidation.
Oxygen Use deoxygenated solvents; minimize headspace.Reduces the potential for oxidation of iodide to iodine.
Storage Temperature Store at recommended temperature (typically 2-8 °C).Slows down the rate of chemical degradation.
Issue 2: A precipitate forms in the solution over time.
  • Possible Cause: Degradation into insoluble byproducts or exceeding the solubility limit at the storage temperature.

  • Troubleshooting Steps:

    • Verify Concentration: Ensure the concentration of this compound does not exceed its solubility in the aqueous solution at the intended storage temperature.

    • pH Control: The degradation products may have different solubility profiles. Maintaining a stable pH with a suitable buffer system can prevent precipitation.

    • Temperature Control: Store the solution at a constant, appropriate temperature. Avoid freeze-thaw cycles which can promote precipitation.

Factor Troubleshooting Action Expected Outcome
Concentration Review and confirm solubility at storage temperature.Prevents precipitation due to supersaturation.
pH Buffer the solution to a stable pH (near neutral is a good starting point).Maintains the solubility of this compound and its potential degradation products.
Temperature Maintain constant storage temperature and avoid freezing.Enhances stability and prevents precipitation caused by temperature fluctuations.
Issue 3: Inconsistent experimental results with the same batch of solution.
  • Possible Cause: Ongoing degradation of the this compound stock solution.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: The most reliable approach is to prepare fresh solutions immediately before each experiment.

    • Conduct a Stability Study: If a stock solution must be used over time, perform a simple stability study. Analyze aliquots of the solution at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC or UV-Vis spectroscopy to determine the rate of degradation under your storage conditions.

    • Standardize Solution Handling: Ensure that every time an aliquot is taken from the stock solution, the handling procedure is consistent (e.g., minimizing exposure to light and air).

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stabilized Aqueous Solution of this compound
  • Solvent Preparation: Take a suitable volume of high-purity water (e.g., Milli-Q or WFI) in a flask.

  • Deoxygenation (Optional but Recommended): Sparge the water with high-purity nitrogen or argon gas for at least 15-20 minutes to remove dissolved oxygen.

  • Buffering (Optional): If a specific pH is required, add the components of a suitable buffer system and adjust the pH accordingly.

  • Dissolution: Weigh the required amount of this compound and dissolve it in the prepared solvent under gentle agitation. Perform this step in a dimly lit area or under amber light.

  • Sterile Filtration (If required): If a sterile solution is needed, filter it through a 0.22 µm sterile filter.

  • Storage: Immediately transfer the solution to a sterile, amber-colored vial, leaving minimal headspace. Seal the vial and store it at the recommended temperature (e.g., 2-8 °C).

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

This is a general method and may require optimization.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another suitable modifier).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV-Vis spectrum of this compound.

  • Procedure:

    • Inject a sample of the freshly prepared solution (time 0).

    • Store the bulk solution under the desired conditions (e.g., protected from light at 4°C).

    • Inject samples at predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours).

    • Monitor the chromatograms for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Visualizations

cluster_prep Solution Preparation start Start deoxygenate Deoxygenate Solvent (N2 or Ar sparging) start->deoxygenate dissolve Dissolve this compound (in low light) deoxygenate->dissolve filter Sterile Filter (0.22 µm) dissolve->filter store Store in Amber Vial (2-8 °C) filter->store cluster_factors Degradation Factors cluster_pathways Potential Degradation Pathways DS This compound in Aqueous Solution Photo Photodegradation DS->Photo initiates Ox Oxidation DS->Ox promotes Hydro Hydrolysis DS->Hydro catalyzes Light Light (UV, Visible) Light->Photo Oxygen Oxygen Oxygen->Ox pH Non-neutral pH (Acidic/Alkaline) pH->Hydro Degraded Degradation Products (e.g., Free Iodine, Hydrolysis Products) Photo->Degraded Ox->Degraded Hydro->Degraded cluster_workflow Stability Assessment Workflow prep_sol Prepare Solution time_zero Time 0 Analysis (e.g., HPLC, UV-Vis) prep_sol->time_zero store_cond Store under Test Conditions (e.g., 4°C, 25°C, light, dark) time_zero->store_cond time_points Analyze at Time Points (t1, t2, t3...) store_cond->time_points analyze_data Analyze Data (Degradation Rate, Product Formation) time_points->analyze_data conclusion Determine Shelf-life/ Optimal Storage analyze_data->conclusion

How to improve the yield of Dimethiodal Sodium synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Dimethiodal Sodium. It provides troubleshooting advice and answers to frequently asked questions to help improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A plausible and common approach for the synthesis of this compound (sodium diiodomethanesulfonate) involves a two-step process. The first step is the di-iodination of a suitable methanesulfonate precursor, analogous to a haloform reaction. This is followed by a neutralization step with a sodium base to yield the final sodium salt.

Q2: What are the critical parameters affecting the yield of the iodination step?

A2: The key parameters influencing the yield of the di-iodination step include the choice of iodinating agent, reaction temperature, reaction time, and the molar ratio of reactants. Careful control of these variables is crucial to maximize the formation of the desired di-iodinated product while minimizing side reactions.

Q3: What side products can be expected during the synthesis?

A3: Common byproducts include mono-iodinated methanesulfonate, unreacted starting material, and potentially tri-iodinated compounds. The formation of these byproducts is often influenced by the reaction conditions. Additionally, decomposition of the product can occur at elevated temperatures.

Q4: How can I purify the final this compound product?

A4: Purification of this compound typically involves recrystallization from a suitable solvent system. The choice of solvent will depend on the solubility profile of the product and impurities. It is important to select a solvent that provides good solubility at higher temperatures and poor solubility at lower temperatures to ensure efficient crystallization.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Diiodomethanesulfonic Acid - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient amount of iodinating agent. - Degradation of the product.- Increase reaction time or temperature gradually. - Optimize the temperature based on small-scale trials. - Increase the molar equivalent of the iodinating agent. - Ensure the reaction is performed under an inert atmosphere to prevent oxidative degradation.
Presence of Mono-iodinated Impurity - Insufficient iodinating agent. - Short reaction time.- Increase the molar ratio of the iodinating agent to the starting material. - Extend the reaction time to allow for complete di-iodination.
Formation of Dark-colored Byproducts - Reaction temperature is too high, leading to decomposition. - Presence of impurities in the starting materials.- Lower the reaction temperature. - Use purified starting materials and solvents.
Difficulty in Isolating the Product - Product is too soluble in the reaction mixture. - Incomplete neutralization leading to a mixture of the acid and salt.- After neutralization, consider adding a co-solvent in which the sodium salt is less soluble to induce precipitation. - Carefully monitor the pH during neutralization to ensure complete conversion to the sodium salt.

Experimental Protocols

Protocol 1: Synthesis of Diiodomethanesulfonic Acid (Hypothetical)
  • To a solution of methanesulfonic acid (1 equivalent) in a suitable solvent (e.g., glacial acetic acid), add the iodinating agent (e.g., N-iodosuccinimide, 2.2 equivalents).

  • Add a catalytic amount of a radical initiator (e.g., AIBN) if required by the chosen iodinating agent.

  • Heat the reaction mixture to a controlled temperature (e.g., 80-100 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, NMR).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude diiodomethanesulfonic acid can be used in the next step without further purification or can be purified by column chromatography if necessary.

Protocol 2: Synthesis of this compound (Neutralization)
  • Dissolve the crude diiodomethanesulfonic acid in a minimal amount of a suitable solvent (e.g., ethanol).

  • Slowly add a solution of sodium hydroxide or sodium carbonate (1 equivalent) in water or ethanol while monitoring the pH.

  • Continue the addition until the pH of the solution is neutral (pH ~7).

  • If the product precipitates during neutralization, it can be collected by filtration.

  • If the product remains in solution, the solvent can be removed under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization.

Visualizations

Synthesis_Pathway Methanesulfonic_Acid Methanesulfonic Acid Diiodomethanesulfonic_Acid Diiodomethanesulfonic Acid Methanesulfonic_Acid->Diiodomethanesulfonic_Acid Iodination Iodinating_Agent Iodinating Agent (e.g., NIS) Iodinating_Agent->Diiodomethanesulfonic_Acid Dimethiodal_Sodium This compound Diiodomethanesulfonic_Acid->Dimethiodal_Sodium Neutralization Sodium_Base Sodium Base (e.g., NaOH) Sodium_Base->Dimethiodal_Sodium Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction_Conditions Analyze Reaction Conditions Start->Check_Reaction_Conditions Check_Purity Check Purity of Starting Materials Start->Check_Purity Incomplete_Reaction Incomplete Reaction? Check_Reaction_Conditions->Incomplete_Reaction Side_Reactions Excessive Side Reactions? Incomplete_Reaction->Side_Reactions No Increase_Time_Temp Increase Reaction Time/ Temperature Incomplete_Reaction->Increase_Time_Temp Yes Purification_Issue Purification Inefficient? Side_Reactions->Purification_Issue No Optimize_Stoichiometry Optimize Reactant Ratios Side_Reactions->Optimize_Stoichiometry Also consider Lower_Temp Lower Reaction Temperature Side_Reactions->Lower_Temp Yes Change_Solvent Change Recrystallization Solvent Purification_Issue->Change_Solvent Yes End Improved Yield/Purity Increase_Time_Temp->End Optimize_Stoichiometry->End Lower_Temp->End Change_Solvent->End Logical_Relationships Yield High Yield Purity High Purity Yield->Purity often correlates Optimal_Temp Optimal Temperature Optimal_Temp->Yield Correct_Stoichiometry Correct Stoichiometry Correct_Stoichiometry->Yield Sufficient_Time Sufficient Reaction Time Sufficient_Time->Yield Effective_Purification Effective Purification Effective_Purification->Purity

Technical Support Center: Use of Iodine-Containing Compounds in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Dimethiodal Sodium: Initial research indicates that this compound is a historical radiographic contrast agent and is not a standard reagent used in modern cell culture. As such, there is no established body of knowledge or documented common pitfalls regarding its specific use in this application.

This guide provides information on the potential challenges and key considerations a researcher might face when introducing any novel, uncharacterized iodine-containing compound, such as a historical contrast medium, to an in vitro cell culture system. The principles and troubleshooting steps are based on the known effects of a related class of substances, Iodinated Contrast Media (ICM), on various cell lines.

Frequently Asked Questions (FAQs)

Q1: I've added an iodine-containing compound to my cell culture, and now my cells are detaching and dying. What could be the cause?

A1: The most likely cause is cytotoxicity. Iodinated compounds, particularly at high concentrations, can be toxic to cells. This toxicity can manifest through several mechanisms:

  • Oxidative Stress: The compound may be inducing the production of reactive oxygen species (ROS), leading to cellular damage.[1]

  • Apoptosis and Necrosis: Many iodinated contrast agents have been shown to trigger programmed cell death (apoptosis) or uncontrolled cell death (necrosis) in a dose-dependent manner.[1][2]

  • Osmotic Shock: Depending on the formulation, the compound could significantly increase the osmolality of your culture medium, leading to cell stress and death.

  • Disruption of Signaling Pathways: Iodinated compounds can interfere with critical cell signaling pathways that regulate growth and proliferation, such as the mTOR and ERK pathways.[1]

Q2: My cells are not dying, but their growth has slowed down significantly after treatment. Why?

A2: Sub-lethal concentrations of a xenobiotic compound can cause cytostatic effects rather than cytotoxic ones. This may be due to:

  • Cell Cycle Arrest: The compound could be causing cells to arrest at a specific checkpoint in the cell cycle, preventing them from dividing.[2]

  • Metabolic Disruption: The compound may interfere with essential metabolic processes, reducing the energy available for proliferation.

  • Alteration of Growth Signaling: As mentioned, interference with pro-growth signaling pathways can lead to a decrease in the rate of cell division.[1]

Q3: I am using a very low concentration of the compound, but my downstream assay (e.g., an enzymatic assay) is giving strange results. Could the compound be interfering?

A3: Yes, this is a critical consideration. Iodine-containing molecules can interfere with certain analytical methods:

  • Colorimetric Assays: The compound itself might have an absorbance at the wavelength used in assays like MTT or XTT, leading to false readings. Always run a "compound only" control in cell-free media.

  • Fluorescence Assays: The compound could possess fluorescent properties (autofluorescence) or could quench the signal from your fluorescent probes.

  • Enzyme Inhibition: The compound could directly inhibit the activity of reporter enzymes (e.g., luciferase) or other enzymes crucial for your assay.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Massive Cell Death Acute Cytotoxicity• Immediately perform a dose-response experiment (see protocol below) to determine the IC50 (half-maximal inhibitory concentration).• Start with a much lower concentration range for subsequent experiments.• Check the osmolality of the medium after adding the compound.
Reduced Proliferation Cytostatic Effects / Sub-lethal Toxicity• Perform a cell cycle analysis using flow cytometry to check for cell cycle arrest.• Use a real-time cell analysis system (e.g., IncuCyte) to monitor proliferation curves over several days.• Lower the compound concentration.
Inconsistent Assay Results Assay Interference• Run parallel controls: 1. Untreated cells 2. Vehicle-treated cells 3. Media + Compound (no cells) 4. Media + Vehicle (no cells).• Use an orthogonal assay method that relies on a different detection principle (e.g., if a colorimetric assay is failing, try a fluorescence-based viability assay).
Precipitate Formation in Media Poor Solubility• Ensure the compound is fully dissolved in a suitable vehicle (e.g., DMSO, ethanol) before adding it to the culture medium.• Do not exceed the recommended final concentration of the vehicle (typically <0.5% for DMSO).• Visually inspect the medium under a microscope for precipitates after adding the compound.

Data on In Vitro Effects of Iodinated Contrast Media

The following table summarizes findings from studies on various iodinated contrast media, which may serve as a proxy for understanding the potential effects of other iodine-rich compounds.

Compound Class Cell Type Effect Concentration Range Source
Iodinated Contrast Media (General)Human Peripheral Blood Mononuclear Cells50% reduction in cell viability50 mgI/ml[3]
Iodinated Contrast Media (General)Endothelial Cells50% reduction in cell viability2.5 - 50 mgI/ml[2][4]
Ioversol (Non-ionic)Endothelial CellsIncreased total apoptosis12.5 - 50.0 mgI/ml[2]
Iohexol (Non-ionic)Rat Kidney Epithelial Cells81% cell deathNot specified, but greater than other ICMs tested[5]
Iodixanol (Non-ionic, Iso-osmolar)Rat Kidney Epithelial Cells37% cell deathNot specified, but less than other ICMs tested[5]

Key Experimental Protocols

Protocol: Determining Compound Cytotoxicity using a Resazurin-Based Viability Assay

This protocol describes a general method to determine the concentration-dependent toxicity of a new compound on a chosen cell line.

1. Materials:

  • Adherent cell line of interest (e.g., HEK293, HeLa)
  • Complete culture medium
  • 96-well clear-bottom, black-walled tissue culture plates
  • Test compound (e.g., this compound) dissolved in a suitable vehicle (e.g., sterile water or DMSO)
  • Resazurin-based viability reagent (e.g., PrestoBlue™, alamarBlue™)
  • Phosphate-Buffered Saline (PBS)
  • Multichannel pipette
  • Fluorescence plate reader

2. Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 90 µL of complete medium into a 96-well plate. Leave the outermost wells filled with sterile PBS to minimize evaporation.
  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
  • Compound Preparation: Prepare a 2X serial dilution of your test compound in complete medium. For example, if your highest desired final concentration is 1000 µM, prepare a 2000 µM stock and serially dilute from there. Include a "vehicle only" control.
  • Cell Treatment: Add 10 µL of the 10X compound dilutions to the appropriate wells. This will result in a 1X final concentration.
  • Incubation: Incubate the treated cells for the desired exposure time (e.g., 24, 48, or 72 hours).
  • Viability Assay:
  • Add 10 µL (or volume as per manufacturer's instructions) of the resazurin reagent to each well.
  • Incubate for 1-4 hours at 37°C, protected from light.
  • Read the fluorescence on a plate reader (typically ~560 nm excitation / ~590 nm emission).
  • Data Analysis:
  • Subtract the average fluorescence of the "media only" (no cells) blank wells from all other readings.
  • Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle-treated control wells (% Viability).
  • Plot % Viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Visualizations

Workflow for Screening a Novel Compound in Cell Culture

This diagram outlines the logical steps a researcher should take when introducing an uncharacterized compound into a cell culture system.

G cluster_0 A Compound Acquired (e.g., this compound) B Solubility & Stability Test (In vehicle & media) A->B C Primary Cytotoxicity Screen (Dose-response, IC50 determination) B->C D Assay Interference Check (Colorimetric, Fluorescent) C->D Acceptable IC50 F STOP: Compound is too toxic or insoluble C->F High Toxicity E Proceed to Functional Assays D->E No Interference G Re-evaluate Assay Method D->G Interference Detected G->D G cluster_1 Agent Iodinated Compound (Cytotoxic Agent) ROS Oxidative Stress (ROS Production) Agent->ROS JNK_p38 JNK / p38 Pathway Agent->JNK_p38 mTOR_ERK mTOR / ERK Pathway Agent->mTOR_ERK ROS->JNK_p38 JNK_p38->mTOR_ERK Apoptosis Apoptosis JNK_p38->Apoptosis Proliferation Cell Proliferation & Survival mTOR_ERK->Proliferation

References

Optimizing reaction conditions for Dimethiodal Sodium with [another compound]

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Optimizing Reactions of Dimethiodal Sodium

Welcome to the technical support center for optimizing reaction conditions involving this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Troubleshooting Guide: N-Alkylation of Primary Amines with this compound

This guide focuses on the reaction of this compound with a model primary amine, benzylamine, to yield N-(diiodomethylsulfonyl)benzylamine.

Reaction Scheme:

Common Problems and Solutions
Problem IDIssue DescriptionPotential CausesSuggested Solutions
NY-01 Low to No Product Yield 1. Low reaction temperature: The activation energy for the nucleophilic substitution is not being met. 2. Inappropriate solvent: The chosen solvent may not adequately dissolve the reactants or facilitate the reaction. 3. Base is too weak or absent: The primary amine may be protonated, reducing its nucleophilicity. The reaction may also generate HI, which needs to be neutralized. 4. Short reaction time: The reaction may not have proceeded to completion.1. Gradually increase the reaction temperature in 10°C increments. Monitor for product formation and decomposition. 2. Screen a range of polar aprotic solvents such as DMF, DMSO, or acetonitrile. 3. Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in a 1.2 to 2.0 molar equivalent to the amine. 4. Extend the reaction time and monitor progress using TLC or LC-MS.
IM-01 Formation of Multiple Products (Impurity Profile) 1. Over-alkylation: The product amine can react further with this compound. 2. Side reactions of this compound: Decomposition or elimination reactions may occur at elevated temperatures. 3. Reaction with solvent: Nucleophilic solvents may compete with the primary amine.1. Use a slight excess of the primary amine (1.1 to 1.5 equivalents) to favor the mono-alkylation product. 2. Maintain a controlled and moderate reaction temperature. Consider running the reaction at the lowest effective temperature. 3. Use non-nucleophilic, aprotic solvents.
RX-01 Reaction Stalls or is Sluggish 1. Poor solubility of this compound: The sodium salt may not be fully dissolved in the reaction medium. 2. Steric hindrance: A bulky primary amine may react slowly. 3. Insufficient mixing: In a heterogeneous mixture, the reaction rate can be limited by diffusion.1. Try a co-solvent system or a solvent known to dissolve similar salts, such as DMSO or DMF. 2. Increase the reaction temperature or consider using a catalyst, such as sodium iodide (NaI), to facilitate the substitution (Finkelstein reaction). 3. Ensure vigorous stirring throughout the reaction.
PU-01 Difficulty in Product Purification 1. Product is highly polar: The product may be difficult to separate from polar solvents like DMF or DMSO. 2. Co-elution with starting materials: The product and starting amine may have similar retention factors in chromatography.1. Perform an aqueous workup to remove water-soluble solvents. If the product is an organic salt, consider precipitation or crystallization. 2. Optimize the chromatography conditions (e.g., solvent gradient, different stationary phase) for better separation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting temperature for the reaction of this compound with a primary amine?

A1: A good starting point is room temperature (20-25°C). If no reaction is observed, gradually increase the temperature in 10-15°C increments while monitoring the reaction progress.

Q2: Which solvent is best for this reaction?

A2: Polar aprotic solvents are generally recommended. Acetonitrile is a good first choice due to its relatively low boiling point, making it easier to remove post-reaction. For less reactive amines or solubility issues, DMF or DMSO can be used, although their removal can be more challenging.

Q3: Is a base always necessary for this N-alkylation reaction?

A3: While not strictly essential in all cases, the addition of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is highly recommended. The base neutralizes any hydroiodic acid (HI) formed, preventing the protonation of the starting amine and improving the reaction rate and yield.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a quick and effective method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting materials from the product. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is recommended.

Q5: What are the expected side products in this reaction?

A5: The most common side product is the di-alkylated amine, where two molecules of the primary amine have reacted with one molecule of this compound. At higher temperatures, decomposition of this compound can also lead to impurities.

Experimental Protocols

General Procedure for the N-Alkylation of Benzylamine with this compound
  • To a stirred solution of benzylamine (1.1 mmol) in acetonitrile (10 mL) in a round-bottom flask, add triethylamine (1.5 mmol).

  • Add this compound (1.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Perform an aqueous workup by adding water and extracting with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow start Start prep_reactants Prepare Reactants: - Benzylamine - Triethylamine - this compound - Acetonitrile start->prep_reactants reaction_setup Combine Reactants in Flask (Acetonitrile, Benzylamine, TEA) prep_reactants->reaction_setup add_dimethiodal Add this compound reaction_setup->add_dimethiodal reaction Stir at Room Temperature (12-24 hours) add_dimethiodal->reaction monitor Monitor by TLC/LC-MS reaction->monitor monitor->reaction Incomplete workup Aqueous Workup and Extraction monitor->workup Complete purification Column Chromatography workup->purification end Characterize Pure Product purification->end

Caption: Experimental workflow for the N-alkylation of benzylamine.

troubleshooting_logic start Low Product Yield? cause1 Check Temperature start->cause1 Yes cause2 Review Solvent Choice start->cause2 Yes cause3 Assess Base Addition start->cause3 Yes solution1 Increase Temperature cause1->solution1 solution2 Switch to DMF/DMSO cause2->solution2 solution3 Add TEA/DIPEA cause3->solution3

Caption: Troubleshooting logic for low product yield.

Technical Support Center: Overcoming Solubility Challenges with Dimethiodal Sodium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of Dimethiodal Sodium in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a chemical compound that, like other iodinated molecules, can be challenging to dissolve in certain experimental buffers. Achieving the desired concentration is crucial for obtaining accurate and reproducible experimental results. Poor solubility can lead to precipitation, inaccurate dosing, and flawed data.

Q2: What are the key factors influencing the solubility of this compound?

Several factors can affect the solubility of this compound in your experimental setup:

  • pH of the Buffer: The ionization state of this compound can be influenced by the pH of the solution, which in turn affects its solubility.

  • Buffer Composition: The specific ions and other components of your buffer can interact with this compound, either enhancing or hindering its solubility.

  • Temperature: Solubility is often temperature-dependent.

  • Concentration: Exceeding the solubility limit of this compound in a particular buffer will result in precipitation.

  • Presence of Co-solvents: The addition of organic solvents can significantly alter the solubility.

Q3: Are there any common buffers that are known to be problematic with iodinated compounds?

While specific data for this compound is limited, closely related iodinated contrast media are generally designed for high water solubility through the inclusion of hydrophilic side chains.[1][2] However, high concentrations of certain salts in buffers could potentially lead to "salting out" effects, reducing solubility. It is always recommended to perform small-scale solubility tests with your specific buffer system.

Troubleshooting Guide: Enhancing this compound Solubility

If you are encountering poor solubility with this compound, follow this step-by-step troubleshooting guide.

G cluster_0 Troubleshooting Workflow start Start: Poor Solubility Observed step1 Step 1: Adjust Buffer pH (Test a range, e.g., 6.0-8.0) start->step1 step2 Step 2: Introduce a Co-solvent (e.g., DMSO, Ethanol, PEG) step1->step2 If not soluble end_success Success: Soluble step1->end_success If soluble step3 Step 3: Modify Buffer Composition (e.g., lower salt concentration) step2->step3 If not soluble step2->end_success If soluble step4 Step 4: Particle Size Reduction (Sonication or filtration) step3->step4 If not soluble step3->end_success If soluble step5 Step 5: Temperature Adjustment (Gentle warming) step4->step5 If not soluble step4->end_success If soluble step5->end_success If soluble end_fail Consult Further step5->end_fail If not soluble

Caption: Troubleshooting workflow for poor this compound solubility.

Detailed Troubleshooting Steps:

  • pH Adjustment: The modification of pH is a primary step for ionizable drugs. Systematically adjust the pH of your buffer within a range that is compatible with your experimental system (e.g., pH 6.0 to 8.0) and observe any changes in solubility.

  • Co-solvency: The addition of a water-miscible organic solvent can significantly enhance the solubility of poorly soluble compounds.[2] Common co-solvents for parenteral use include propylene glycol, ethanol, glycerin, and polyethylene glycol (PEG). Start with a small percentage of the co-solvent (e.g., 1-5%) and incrementally increase it, while monitoring for any adverse effects on your experiment.

  • Buffer System Modification: If you suspect that a component of your buffer is causing precipitation, consider trying a different buffer system. Common biological buffers include Phosphate-Buffered Saline (PBS), Tris-based buffers, and HEPES.[3] If high salt concentration is a concern, try reducing it.

  • Particle Size Reduction: The dissolution rate of a compound can be increased by reducing its particle size, which increases the surface area available for interaction with the solvent.[2][4] Techniques such as sonication or filtration through a smaller pore size filter can help.

  • Temperature Control: Gently warming the buffer while dissolving this compound can improve solubility. However, be cautious about the thermal stability of both the compound and other components in your experimental system.

Experimental Protocols

Protocol 1: Basic Solubility Assessment

This protocol outlines a general procedure for determining the approximate solubility of this compound in a specific buffer.

G cluster_1 Solubility Assessment Workflow prep_buffer Prepare Experimental Buffer add_compound Add Small, Weighed Amount of this compound prep_buffer->add_compound mix Vortex/Mix Thoroughly add_compound->mix observe Visually Inspect for Undissolved Particles mix->observe add_more Add More Compound observe->add_more Completely Dissolved saturated Saturated Solution Achieved observe->saturated Particles Remain add_more->mix

Caption: Workflow for assessing this compound solubility.

Methodology:

  • Prepare a stock solution of your experimental buffer at the desired pH and concentration.

  • Accurately weigh a small amount of this compound (e.g., 1 mg).

  • Add the compound to a known volume of the buffer (e.g., 1 mL).

  • Vortex or stir the solution for a set period (e.g., 15-30 minutes) at a controlled temperature.

  • Visually inspect the solution against a dark background for any undissolved particles.

  • If the compound is fully dissolved, add another weighed amount and repeat the process until you observe persistent undissolved particles.

  • The approximate solubility can be calculated based on the total amount of dissolved compound in the known volume of buffer.

Protocol 2: Co-solvent Solubility Enhancement

This protocol details how to use a co-solvent to improve the solubility of this compound.

Methodology:

  • Prepare your primary experimental buffer.

  • Prepare a stock solution of your chosen co-solvent (e.g., 100% DMSO).

  • In a series of tubes, prepare different final concentrations of the co-solvent in your buffer (e.g., 1%, 2%, 5%, 10%).

  • To each tube, add a pre-weighed amount of this compound that is known to be poorly soluble in the buffer alone.

  • Vortex or stir the solutions until the compound is dissolved or for a set period.

  • Observe the tubes to determine the minimum concentration of the co-solvent required to fully dissolve the this compound.

  • Important: Always run a vehicle control (buffer with the same concentration of co-solvent but without this compound) in your experiments to account for any effects of the co-solvent itself.

Quantitative Data Summary

Buffer SystempHTemperature (°C)Co-solvent (% v/v)Observed Solubility (mg/mL)Notes
PBS7.425NoneRecord your data here
Tris-HCl7.425NoneRecord your data here
HEPES7.425NoneRecord your data here
PBS7.4251% DMSORecord your data here
PBS7.4255% EthanolRecord your data here

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always perform their own validation experiments to determine the optimal conditions for their specific experimental setup.

References

Interpreting unexpected results in assays involving Dimethiodal Sodium

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for assays involving Dimethiodal Sodium. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and address unexpected results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it be present in my assay?

This compound (CAS 124-88-9), also known as Diiodomethanesulfonic acid sodium salt, is a radiopaque contrast agent. Its primary application is in medical imaging. If you are working with clinical samples from patients who have undergone imaging procedures, or if your experimental design involves its use for specific research purposes, it may be present in your assay samples.

Q2: I'm observing unexpected high or low absorbance/fluorescence readings in my spectrophotometric or fluorometric assay. Could this compound be the cause?

Yes, it is possible. Iodinated contrast agents like this compound have been reported to interfere with various biochemical assays. This interference can manifest as either a positive or negative bias in your results.[1][2][3][4] The iodine content and the chemical structure of the molecule can interfere with the optical properties of the assay or interact with assay components.

Q3: How can this compound interfere with my enzymatic assay?

Unexpected results in enzymatic assays can arise from several factors related to the presence of this compound:

  • Direct Enzyme Inhibition or Activation: The compound may bind to the enzyme, altering its catalytic activity.

  • Interference with Substrate or Product: this compound could interact with the substrate or the product of the enzymatic reaction.

  • Alteration of Reaction Conditions: The introduction of the compound might change the pH or ionic strength of the assay buffer, affecting enzyme kinetics.

  • Spectrophotometric Interference: The compound itself might absorb light at the same wavelength as the substrate or product, leading to artificially high or low readings.

Q4: My cell-based assay is showing unexpected levels of toxicity or changes in signaling pathways. Could this compound be responsible?

While primarily used as an imaging agent, any exogenous compound can have off-target effects in cell-based assays. Unexpected cytotoxicity, apoptosis, or alterations in cellular signaling should be investigated. It is crucial to run appropriate vehicle controls (assays with the vehicle used to dissolve this compound) and positive/negative controls for the pathway under investigation.

Q5: What are the first steps I should take to troubleshoot unexpected results in the presence of this compound?

  • Confirm the Presence and Concentration of this compound: If possible, quantify the concentration of the compound in your samples.

  • Run a "Spike-in" Control: Add a known concentration of this compound to a control sample (without your analyte of interest) to see if it generates a signal or interferes with the assay baseline.

  • Perform a Serial Dilution: Diluting your sample may help mitigate the interference. If the interference is dose-dependent, you will observe a corresponding change in the signal.

  • Consult the Literature: Review studies on the interference of iodinated contrast media in biochemical assays to see if similar effects have been observed for your specific assay type.[1][2][3][4]

Troubleshooting Guides

Issue 1: Unexpectedly High Absorbance Readings

This could indicate a positive interference where this compound is directly contributing to the absorbance reading or enhancing the signal-generating reaction.

Possible Cause Recommended Action
Direct Absorbance of this compound Run a blank sample containing only this compound in the assay buffer to measure its intrinsic absorbance at the detection wavelength. Subtract this value from your sample readings.
Chemical Interaction with Assay Reagents Investigate potential reactions between this compound and your assay components. This may require consulting chemical compatibility charts or performing control experiments with individual reagents.
Enhancement of Enzymatic Activity Perform an enzyme kinetics study in the presence and absence of this compound to determine if it is acting as an enzyme activator.
Issue 2: Unexpectedly Low Absorbance/Fluorescence Readings

This suggests a negative interference, where this compound is quenching the signal or inhibiting a key reaction.

Possible Cause Recommended Action
Signal Quenching Assess if this compound quenches the fluorescence of your detection molecule by performing a control experiment with the fluorophore and varying concentrations of the compound.
Enzyme Inhibition Conduct an enzyme inhibition assay to determine if this compound is inhibiting the activity of your enzyme. Calculate the IC50 if inhibition is observed.
Precipitation of Assay Components Visually inspect the assay wells for any precipitate formation. Centrifuge samples prior to measurement if a precipitate is suspected.

Data on Known Interferences of Iodinated Contrast Media

The following table summarizes reported interferences of iodinated contrast agents in common biochemical assays. While this data is not specific to this compound, it provides a valuable reference for the potential effects of this class of compounds.

Analyte Type of Interference Observed with Iodinated Contrast Agents Reference
BicarbonateNegative[1][2]
Lactate Dehydrogenase (LDH)Negative[1][2]
ZincNegative[1][2]
AlbuminPositive[1][2]
CalciumPositive[1][2]
IronPositive[1][2]
PotassiumPositive[1][2]
MagnesiumNegative[1][2]
Cardiac Troponin IPositive (with some immunoassays)[3][4]

Experimental Protocols

Protocol 1: Determining Spectrophotometric Interference of this compound

  • Prepare a stock solution of this compound in the same buffer used for your assay.

  • Create a dilution series of this compound in the assay buffer, covering the expected concentration range in your samples.

  • Use a spectrophotometer to measure the absorbance of each dilution at the wavelength used in your assay.

  • Plot absorbance versus concentration to determine the intrinsic absorbance of this compound.

  • Use this data to correct your experimental sample readings.

Protocol 2: Assessing Enzyme Inhibition by this compound

  • Prepare your standard enzymatic assay according to your established protocol.

  • Create a set of reactions containing a fixed concentration of the enzyme and substrate.

  • Add varying concentrations of this compound to these reactions. Include a control with no this compound.

  • Initiate the reaction and measure the enzyme activity (e.g., rate of product formation) for each concentration of this compound.

  • Plot enzyme activity versus the logarithm of the this compound concentration to determine if there is an inhibitory effect and to calculate the IC50 value if applicable.

Visual Troubleshooting Workflows

G Initial Troubleshooting Flowchart cluster_0 start Unexpected Assay Result q1 Is this compound present in samples? start->q1 q2 Run 'Spike-in' Control: Add this compound to a negative sample. q1->q2 Yes other_troubleshooting Proceed with standard assay troubleshooting. q1->other_troubleshooting No a1_yes Yes a1_no No q3 Does the spike-in control show a signal? q2->q3 res1 Indicates direct interference. Measure intrinsic signal of This compound and subtract from sample values. q3->res1 Yes res2 Interference is likely due to interaction with assay components. Proceed to specific interaction assays. q3->res2 No a3_yes Yes a3_no No

Caption: Initial troubleshooting steps for unexpected assay results.

G Investigating Specific Assay Interactions cluster_1 cluster_enzymatic For Enzymatic Assays cluster_binding For Binding/Immunoassays cluster_cell For Cell-Based Assays start Suspected Interaction with Assay Components enz_inhibition Perform Enzyme Inhibition Assay start->enz_inhibition enz_activation Perform Enzyme Activation Assay start->enz_activation ab_binding Test for non-specific binding to antibodies start->ab_binding ag_binding Test for interference with antigen-antibody interaction start->ag_binding cytotoxicity Run Cytotoxicity Assay (e.g., MTT, LDH) start->cytotoxicity off_target Evaluate Off-Target Signaling Effects start->off_target

Caption: Investigating specific interactions of this compound.

References

Technical Support Center: Purification of Dimethiodal Sodium

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Dimethiodal Sodium. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound after its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common laboratory-scale synthesis for the acidic form of this compound (iodomethanesulfonic acid) involves the reaction of iodoform with a sodium sulfite solution. A German patent suggests that heating iodoform with a sodium sulfite solution results in a strongly acidic reaction, leading to the formation of the desired product. The subsequent neutralization with a sodium base would yield this compound.

Q2: What are the likely impurities in a typical this compound synthesis?

Based on the reaction between iodoform and sodium sulfite, several impurities can be anticipated:

  • Unreacted Starting Materials: Residual iodoform and sodium sulfite.

  • Side Products: Unidentified side products from potential side reactions of iodoform, such as hydrolysis.

  • Oxidation Products: Sodium sulfate, formed from the oxidation of sodium sulfite, especially if the reaction is exposed to air for extended periods.[1]

  • Inorganic Salts: Excess sodium salts introduced during synthesis and neutralization.

Q3: What is a general procedure for the purification of crude this compound?

A general approach to purifying crude this compound involves recrystallization. This technique leverages the differences in solubility between the desired product and impurities in a given solvent system at varying temperatures.

Troubleshooting Purification Issues

Issue 1: The crude product is a dark, oily residue instead of a solid.

  • Possible Cause: This may indicate the presence of significant amounts of unreacted iodoform or other organic impurities. Iodoform is soluble in many organic solvents and can form oily mixtures.[2]

  • Troubleshooting Steps:

    • Extraction: Attempt to remove the iodoform by dissolving the crude mixture in water and performing a liquid-liquid extraction with a non-polar organic solvent in which this compound is insoluble.

    • Initial Washing: Wash the crude product with a solvent in which this compound has low solubility but the impurities are soluble.

Issue 2: The product is off-white or yellow after initial isolation.

  • Possible Cause: The yellow discoloration is likely due to the presence of residual iodoform, which is a yellow crystalline solid.[2]

  • Troubleshooting Steps:

    • Recrystallization: This is the most effective method to remove colored impurities. A suitable solvent system should be identified where this compound has high solubility at elevated temperatures and low solubility at room temperature or below, while iodoform remains more soluble.

    • Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. The carbon is then removed by hot filtration before allowing the solution to cool.

Issue 3: The yield after recrystallization is very low.

  • Possible Cause:

    • The chosen recrystallization solvent may be too good a solvent for this compound, even at low temperatures.

    • Too much solvent was used during recrystallization.

    • The product is being lost during filtration.

  • Troubleshooting Steps:

    • Solvent Screening: Conduct small-scale solubility tests with a variety of solvents and solvent mixtures to find the optimal system.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Cooling: Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

    • Filtration Technique: Use a Büchner funnel and vacuum filtration for efficient separation of the crystals from the mother liquor. Wash the collected crystals with a small amount of cold recrystallization solvent.

Issue 4: The purified product still shows the presence of inorganic salts.

  • Possible Cause: Inorganic salts, such as sodium sulfate or unreacted sodium sulfite, may have co-precipitated with the this compound.

  • Troubleshooting Steps:

    • Solvent Selection: Choose a recrystallization solvent in which the inorganic salts have very low solubility. For example, many inorganic salts are insoluble in alcohols.

    • Washing: Wash the crude product with a solvent that dissolves the inorganic salts but not this compound.

Experimental Protocols

Protocol 1: Synthesis of Iodomethanesulfonic Acid (Precursor to this compound)

Materials:

  • Iodoform (CHI₃)

  • Sodium Sulfite (Na₂SO₃)

  • Deionized Water

Procedure:

  • Prepare an aqueous solution of sodium sulfite.

  • Add iodoform to the sodium sulfite solution.

  • Gently heat the mixture with stirring. The reaction is reported to become strongly acidic.

  • Continue heating until the iodoform has completely reacted, which may be indicated by the disappearance of the yellow solid.

  • The resulting solution contains iodomethanesulfonic acid.

Protocol 2: Recrystallization of this compound

Materials:

  • Crude this compound

  • Recrystallization Solvent (e.g., ethanol, isopropanol, or a mixture with water)

  • Activated Carbon (optional)

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen recrystallization solvent.

  • Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution.

  • If the solution is colored, add a small amount of activated carbon and heat for a few more minutes.

  • Perform a hot filtration to remove any insoluble impurities and activated carbon.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystallization.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the crystals in a vacuum oven.

Quantitative Data

Table 1: Solubility of Related Sodium Sulfonates in Various Solvents (Qualitative)

SolventSolubility of Sodium Sulfonates
WaterGenerally High
MethanolModerate to High
EthanolLower than Methanol
AcetoneGenerally Low
Ethyl AcetateGenerally Low
DichloromethaneInsoluble
HexaneInsoluble

Note: This table provides a general guideline based on the properties of similar compounds. Experimental determination of the solubility of this compound in various solvents is crucial for optimizing the purification process.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_neutralization Neutralization cluster_purification Purification Iodoform Iodoform Reaction Reaction (Heating) Iodoform->Reaction Na2SO3 Sodium Sulfite Solution Na2SO3->Reaction Crude_Acid Crude Iodomethanesulfonic Acid Solution Reaction->Crude_Acid Crude_Salt Crude Dimethiodal Sodium Solution Crude_Acid->Crude_Salt NaOH Sodium Hydroxide NaOH->Crude_Salt Neutralize Recrystallization Recrystallization Crude_Salt->Recrystallization Filtration Filtration & Washing Recrystallization->Filtration Drying Drying Filtration->Drying Pure_Product Pure Dimethiodal Sodium Drying->Pure_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Crude Product Analysis Oily Oily Residue? Start->Oily Colored Off-White/Yellow? Oily->Colored No Extraction Liquid-Liquid Extraction Oily->Extraction Yes Low_Yield Low Yield? Colored->Low_Yield No Recrystallization Recrystallization Colored->Recrystallization Yes Salts Inorganic Salts Present? Low_Yield->Salts No Solvent_Screen Optimize Solvent & Volume Low_Yield->Solvent_Screen Yes Washing Wash with Appropriate Solvent Salts->Washing Yes End Pure Product Salts->End No Extraction->Colored Recrystallization->Low_Yield Carbon Activated Carbon Treatment Recrystallization->Carbon Color Persists Carbon->Low_Yield Solvent_Screen->Salts Washing->End

Caption: Troubleshooting decision tree for the purification of this compound.

References

Adjusting pH for optimal Dimethiodal Sodium activity

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is Dimethiodal Sodium?

This compound is a chemical compound with the molecular formula CHI₂NaO₃S.[1] It is also known as Diiodomethanesulfonic acid sodium salt. It has been historically used under trade names like Tenebryl and Intramin.

Q2: What is the CAS Number for this compound?

The CAS Registry Number for this compound is 124-88-9.[2][3][4]

Q3: What are the known synonyms for this compound?

Synonyms for this compound include Diiodomethanesulfonic acid sodium salt, Sodium diiodomethanesulfonate, Sodium dimethiodal, Tenebryl, Intramin, and Nyco.[2][3][5]

Q4: Is there an established optimal pH for the activity of this compound?

Unfortunately, there is no publicly available data detailing a specific pH-activity profile or an optimal pH for the experimental use of this compound. For many organic compounds, activity and stability can be highly pH-dependent. If you are working with this compound, it would be necessary to empirically determine the optimal pH for your specific application.

Q5: What is the mechanism of action of this compound?

The specific biological or chemical mechanism of action for this compound in a research or therapeutic context is not well-documented in accessible scientific literature.

Troubleshooting Guide

IssuePossible CauseSuggested Action
Compound Precipitation The pH of the solution may be outside the optimal solubility range for this compound. The concentration of the compound may be too high for the chosen solvent.Empirically test the solubility of this compound across a range of pH values using different buffer systems to determine the optimal pH for solubility. Consider reducing the working concentration of the compound.
Inconsistent Experimental Results The stability of this compound may be compromised by the pH of the experimental buffer, leading to degradation over time.Prepare fresh solutions of this compound for each experiment. If possible, conduct stability studies at different pH values to understand its degradation kinetics in your experimental setup.
Lack of Expected Activity The experimental conditions, including pH, may not be suitable for the activity of this compound. The compound may not be active in the specific assay being used.Systematically vary the pH of the reaction buffer to determine if activity is pH-dependent. Run appropriate positive and negative controls to validate the assay.

Experimental Protocols

Due to the lack of specific published methodologies for this compound, a generic protocol for preparing a stock solution is provided below. Users must adapt this protocol based on their own experimental needs and empirical findings.

Protocol: Preparation of a this compound Stock Solution

  • Objective: To prepare a stock solution of this compound at a desired concentration.

  • Materials:

    • This compound (CAS 124-88-9)

    • Appropriate solvent (e.g., sterile, deionized water or a suitable buffer)

    • Calibrated pH meter

    • Sterile conical tubes or vials

    • Vortex mixer

    • Sterile filter (if required)

  • Procedure:

    • Determine the desired concentration and volume of the stock solution.

    • Calculate the required mass of this compound using its molecular weight (369.875 g/mol ).[1]

    • Weigh the calculated amount of this compound in a sterile container.

    • Add a portion of the desired solvent to the container.

    • Vortex the mixture until the this compound is completely dissolved. Gentle heating may be required, but the thermal stability of the compound is unknown and should be used with caution.

    • Adjust the pH of the solution to the desired value using small additions of a suitable acid (e.g., HCl) or base (e.g., NaOH) while monitoring with a calibrated pH meter. Note: The optimal pH for solubility and stability is unknown and must be determined empirically.

    • Once the desired pH is reached and the compound is fully dissolved, add the remaining solvent to reach the final volume.

    • If sterility is required, filter the solution through a 0.22 µm sterile filter.

    • Store the stock solution under appropriate conditions (e.g., 4°C or -20°C, protected from light). The stability of the solution under various storage conditions is unknown and should be evaluated.

Visualizations

As there is no available information on signaling pathways or specific experimental workflows for this compound, a logical relationship diagram illustrating the general troubleshooting process is provided.

Troubleshooting_Workflow cluster_issue Problem Identification cluster_investigation Investigation cluster_action Corrective Action cluster_outcome Outcome Issue Suboptimal Results Check_pH Verify Solution pH Issue->Check_pH Is pH optimal? Check_Conc Confirm Concentration Issue->Check_Conc Is concentration correct? Check_Stab Assess Stability Issue->Check_Stab Is compound stable? Adjust_pH Adjust pH Check_pH->Adjust_pH No Optimize_Conc Optimize Concentration Check_Conc->Optimize_Conc No Fresh_Sol Prepare Fresh Solution Check_Stab->Fresh_Sol No Resolution Improved Results Adjust_pH->Resolution Optimize_Conc->Resolution Fresh_Sol->Resolution

References

Preventing off-target effects of Dimethiodal Sodium in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot off-target effects of Dimethiodal Sodium in their experiments.

FAQs

1. What is the mechanism of action of this compound?

This compound is a potent, ATP-competitive inhibitor of the novel tyrosine kinase, Target Kinase X (TKX). It is designed to bind to the ATP-binding pocket of TKX, thereby preventing phosphorylation of its downstream substrates and inhibiting the TKX signaling pathway.

2. What are the potential off-target effects of this compound?

As with many kinase inhibitors, this compound may exhibit off-target activity against other kinases with similar ATP-binding pockets. The most common off-target effects are observed on kinases within the same family as TKX. These off-target interactions can lead to unintended cellular effects and misinterpretation of experimental results.

3. How can I minimize off-target effects in my experiments?

Minimizing off-target effects is crucial for obtaining reliable data. Key strategies include:

  • Use the lowest effective concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect.

  • Employ structurally unrelated inhibitors: Use a second inhibitor with a different chemical scaffold that also targets TKX to confirm that the observed phenotype is due to inhibition of TKX and not an off-target effect of this compound.

  • Perform rescue experiments: If possible, express a drug-resistant mutant of TKX to demonstrate that the effects of this compound are specifically mediated by the target kinase.

  • Conduct selectivity profiling: Assess the activity of this compound against a panel of related kinases to identify potential off-target interactions.

4. What are the recommended control experiments when using this compound?

To ensure the specificity of your experimental findings, the following controls are recommended:

  • Vehicle control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Inactive enantiomer control: If available, use an inactive enantiomer of this compound as a negative control.

  • Positive control: Use a known activator or inhibitor of the TKX pathway to confirm that the signaling pathway is functional in your experimental system.

  • Cell-free kinase assays: Confirm the direct inhibitory effect of this compound on TKX activity in a purified system.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent results between experiments 1. Variability in drug concentration.2. Cell passage number affecting pathway activity.3. Off-target effects at higher concentrations.1. Prepare fresh dilutions of this compound for each experiment.2. Use cells within a consistent and narrow passage number range.3. Perform a dose-response curve to identify the optimal concentration.
Observed phenotype does not match known TKX function 1. Off-target effects are dominating the cellular response.2. The experimental model has an uncharacterized TKX signaling role.1. Validate the phenotype using a structurally unrelated TKX inhibitor or siRNA/shRNA knockdown of TKX.2. Conduct kinase selectivity profiling to identify potential off-targets.
High cellular toxicity 1. The concentration of this compound is too high.2. The vehicle (e.g., DMSO) is causing toxicity.3. Off-target inhibition of essential kinases.1. Lower the concentration of this compound.2. Test the toxicity of the vehicle alone.3. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at various concentrations.

Quantitative Data Summary

Table 1: Kinase Selectivity Profile of this compound

This table summarizes the inhibitory activity of this compound against a panel of related kinases. The IC50 value represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Kinase Target IC50 (nM) Fold Selectivity vs. TKX
TKX (On-target) 10 1
Kinase A50050
Kinase B1,200120
Kinase C>10,000>1,000
Kinase D8,500850

Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Assay

This protocol describes a method to determine the IC50 values of this compound against a panel of kinases.

  • Reagents and Materials:

    • Purified recombinant kinases (TKX and off-target kinases)

    • Kinase-specific peptide substrates

    • ATP

    • This compound (serial dilutions)

    • Kinase buffer

    • ADP-Glo™ Kinase Assay kit (Promega)

    • 384-well plates

    • Plate reader

  • Procedure:

    • Prepare serial dilutions of this compound in kinase buffer.

    • In a 384-well plate, add 5 µL of each this compound dilution.

    • Add 10 µL of a solution containing the kinase and its specific peptide substrate to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

    • Incubate the plate at 30°C for 1 hour.

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 values by fitting the data to a dose-response curve.

Visualizations

TKX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor TKX Target Kinase X (TKX) Receptor->TKX Activation Substrate Downstream Substrate TKX->Substrate Phosphorylation TF Transcription Factor Substrate->TF Activation DS This compound DS->TKX Inhibition Gene Gene Expression TF->Gene Regulation

Caption: Simplified signaling pathway of Target Kinase X (TKX).

Experimental_Workflow start Start: Hypothesis dose_response Dose-Response Curve (Determine optimal concentration) start->dose_response on_target On-Target Validation (e.g., Western blot for p-Substrate) dose_response->on_target off_target Off-Target Assessment (Kinase selectivity profiling) on_target->off_target phenotype Phenotypic Assays (e.g., Cell viability, migration) on_target->phenotype controls Control Experiments (Unrelated inhibitor, siRNA) phenotype->controls conclusion Conclusion controls->conclusion

Caption: Experimental workflow for validating this compound effects.

Troubleshooting_Logic start Inconsistent or Unexpected Results check_conc Verify Drug Concentration and Cell Passage Number start->check_conc is_conc_ok Are they consistent? check_conc->is_conc_ok perform_dose_response Perform Dose-Response and Use Lower Concentration is_conc_ok->perform_dose_response No is_phenotype_off_target Does Phenotype Persist with Unrelated Inhibitor or siRNA? is_conc_ok->is_phenotype_off_target Yes perform_dose_response->is_phenotype_off_target phenotype_is_off_target Conclusion: Likely Off-Target Effect is_phenotype_off_target->phenotype_is_off_target No phenotype_is_on_target Conclusion: Likely On-Target Effect is_phenotype_off_target->phenotype_is_on_target Yes re_evaluate Re-evaluate Experimental Setup phenotype_is_off_target->re_evaluate

Caption: Troubleshooting logic for unexpected experimental outcomes.

Validation & Comparative

A Comparative Analysis of Dimethiodal Sodium and Iopamidol in Urographic Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Dimethiodal Sodium, an older ionic radiographic contrast agent, and Iopamidol, a newer non-ionic, low-osmolality contrast medium. This analysis is based on available clinical data and focuses on their performance in intravenous urography.

Executive Summary

The advent of non-ionic contrast media like Iopamidol marked a significant advancement in radiological imaging, primarily due to an improved safety profile compared to older ionic agents such as this compound. While direct, head-to-head clinical trials with modern imaging metrics like Hounsfield Units (HU) for this compound are scarce due to its age, a review of available literature indicates that Iopamidol offers at least comparable, if not superior, diagnostic quality with a significantly lower incidence of adverse effects. Studies comparing Iopamidol to other ionic contrast agents, which share structural and functional similarities with this compound, have shown no significant difference in radiographic quality.[1] Furthermore, some research suggests that Iopamidol can achieve diagnostic equivalence at a lower iodine dose.[2]

Data Presentation: Quantitative Comparison

While a direct comparison of Hounsfield Unit (HU) measurements between this compound and Iopamidol from a single study is not available in recent literature, the following table summarizes key characteristics and available quantitative data to facilitate a comparative understanding.

ParameterThis compound (and similar ionic agents)Iopamidol (non-ionic, low-osmolality)
Class Ionic, high-osmolality contrast mediumNon-ionic, low-osmolality contrast medium
Radiographic Density (Qualitative) Good to excellent visualizationGood to excellent visualization[2][3]
Radiographic Density (Quantitative) Data in Hounsfield Units from modern comparative studies is not readily available.Abdominal Aorta Enhancement (arterial phase): ~301 HU[4]
Adverse Effects (General) Higher incidence of minor and major adverse reactions.Lower incidence of adverse reactions compared to ionic agents.[2]
Adverse Effects (Quantitative) Data on specific rates from direct comparative trials with Iopamidol is limited.Overall adverse drug reaction rate: ~0.37% (for 7 common ICMs including Iopamidol)[5]

Experimental Protocols

The following sections detail generalized experimental protocols for intravenous urography (IVU), the primary imaging modality for which these contrast agents were historically and are currently used.

Intravenous Urography (IVU) Protocol

This procedure is designed to visualize the kidneys, ureters, and bladder.

Patient Preparation:

  • Fasting: Patients are typically required to fast for several hours before the procedure to ensure the gastrointestinal tract is clear.[6]

  • Hydration: Adequate hydration is crucial, though specific instructions may vary.

  • Allergy History: A thorough patient history is taken to assess for any prior allergic reactions to contrast media.[6]

  • Renal Function Assessment: A blood test to check renal function (e.g., serum creatinine) is often performed, as impaired renal function is a contraindication.[6]

  • Bowel Preparation: A laxative may be administered the day before the procedure to reduce fecal matter that could obscure the urinary tract.[7]

Contrast Administration and Imaging Sequence:

  • Preliminary Radiograph: A plain abdominal radiograph (KUB - Kidneys, Ureters, Bladder) is taken before contrast injection to serve as a baseline and to visualize any calcifications.[7]

  • Contrast Injection: The contrast agent (this compound or Iopamidol) is injected intravenously, typically into a vein in the arm. The injection is usually administered over 1-2 minutes.[8]

  • Nephrogram Phase: An X-ray is taken approximately 1-3 minutes after injection to visualize the contrast accumulating in the renal parenchyma.[7]

  • Pyelogram Phase: A series of X-rays are taken at timed intervals (e.g., 5, 10, and 15 minutes post-injection) to visualize the contrast filling the renal pelves, calyces, and ureters.[7]

  • Bladder and Post-Void Images: Later images are taken to assess the bladder filling. A final image may be taken after the patient has voided to assess bladder emptying.[7]

Visualizations

Experimental Workflow for Intravenous Urography

G cluster_prep Patient Preparation cluster_proc IVU Procedure cluster_analysis Image Analysis Prep1 Fasting & Hydration Prep2 Allergy & Renal Function Screen Prep1->Prep2 Prep3 Bowel Preparation Prep2->Prep3 Proc1 Preliminary KUB Radiograph Prep3->Proc1 Proc2 Intravenous Contrast Injection (this compound or Iopamidol) Proc1->Proc2 Proc3 Nephrogram Phase Imaging (1-3 min post-injection) Proc2->Proc3 Proc4 Pyelogram Phase Imaging (5-15 min post-injection) Proc3->Proc4 Proc5 Bladder & Post-Void Imaging Proc4->Proc5 Analysis1 Assessment of Renal Anatomy Proc5->Analysis1 Analysis2 Evaluation of Urinary Tract Patency Analysis1->Analysis2 Analysis3 Detection of Abnormalities Analysis2->Analysis3 G cluster_admin Administration cluster_body Physiological Pathway cluster_imaging Imaging Outcome Contrast Iodinated Contrast Agent (e.g., this compound, Iopamidol) Bloodstream Systemic Circulation Contrast->Bloodstream Intravenous Injection Kidneys Glomerular Filtration in Kidneys Bloodstream->Kidneys Urine Excretion into Urine Kidneys->Urine Attenuation Attenuation of X-rays by Iodine Urine->Attenuation Xray X-ray Beam Xray->Attenuation Image Opacification of Urinary Tract on Radiograph Attenuation->Image

References

A Comparative Guide to the Validation of Analytical Assays for Dimethiodal Sodium

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the validation process for an analytical assay designed to quantify Dimethiodal Sodium. It is intended for researchers, scientists, and drug development professionals who are developing or evaluating analytical methods. This document outlines key performance characteristics, presents a detailed experimental protocol for validation, and compares the hypothetical performance of a UV-Vis spectrophotometric assay with a common alternative, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Introduction to this compound and Analytical Assay Validation

This compound, also known as Methiodal, is an organosulfonic acid.[1] It is a water-soluble, high-osmolar X-ray contrast medium.[1] Accurate and precise quantification of this compound in various sample matrices is crucial for quality control and research purposes. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. This guide focuses on the validation of a hypothetical UV-Vis spectrophotometric assay for this compound and compares its potential performance against an RP-HPLC method.

Comparison of Analytical Methods for this compound Quantification

The selection of an analytical method depends on various factors, including the required sensitivity, specificity, and the nature of the sample. Below is a comparison of a hypothetical UV-Vis spectrophotometric assay and a potential RP-HPLC method for the quantification of this compound.

Table 1: Comparison of Assay Performance Characteristics

ParameterUV-Vis Spectrophotometry (Hypothetical Data)RP-HPLC (Hypothetical Data)Acceptance Criteria (based on ICH Q2(R1))
Linearity (R²) 0.9985>0.999>0.995
Accuracy (% Recovery) 97.5% - 103.2%98.9% - 101.5%98% - 102%
Precision (%RSD)
- Repeatability< 2.5%< 1.5%< 2%
- Intermediate Precision< 3.0%< 2.0%< 3%
Limit of Detection (LOD) 1.5 µg/mL0.5 µg/mLMethod Dependent
Limit of Quantitation (LOQ) 5.0 µg/mL1.5 µg/mLMethod Dependent
Specificity Prone to interference from compounds with similar absorbance spectraHigh specificity due to chromatographic separationThe method should unequivocally assess the analyte in the presence of components that may be expected to be present.
Robustness Moderately robustHighly robustNo significant change in results with deliberate small variations in method parameters.

Experimental Protocols

The following are detailed methodologies for the validation of a hypothetical UV-Vis spectrophotometric assay for this compound.

3.1. UV-Vis Spectrophotometric Assay Protocol

  • Objective: To determine the concentration of this compound in a solution using UV-Vis spectrophotometry.

  • Materials:

    • This compound reference standard

    • Phosphate-buffered saline (PBS), pH 7.4

    • UV-Vis Spectrophotometer

    • Quartz cuvettes

  • Procedure:

    • Preparation of Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of PBS to obtain a stock solution of 100 µg/mL.

    • Preparation of Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with PBS to concentrations of 5, 10, 20, 40, 60, and 80 µg/mL.

    • Wavelength Scan: Scan a 40 µg/mL standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

    • Calibration Curve: Measure the absorbance of each calibration standard at the determined λmax. Plot a graph of absorbance versus concentration and determine the linearity by calculating the coefficient of determination (R²).

    • Sample Analysis: Measure the absorbance of the unknown sample(s) at λmax and determine the concentration using the equation of the line from the calibration curve.

3.2. Assay Validation Protocol

  • Linearity: Analyze the calibration standards as described above. The R² value should be ≥ 0.995.

  • Accuracy: Prepare samples with known concentrations of this compound (e.g., 10, 40, and 80 µg/mL). Analyze these samples and calculate the percent recovery. The recovery should be within 98-102%.

  • Precision:

    • Repeatability: Analyze six replicates of a sample at a single concentration (e.g., 40 µg/mL) on the same day and by the same analyst. The relative standard deviation (%RSD) should be < 2%.

    • Intermediate Precision: Analyze the same sample on three different days with two different analysts. The %RSD should be < 3%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

  • Specificity: Analyze a blank sample (PBS) and a sample containing known potential interfering substances to ensure they do not produce a signal at the analytical wavelength.

  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., pH of the buffer, wavelength) and assess the impact on the results.

Visualizations

The following diagrams illustrate the workflow for assay validation and a conceptual representation of this compound's mechanism as a contrast agent.

AssayValidationWorkflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Documentation define_purpose Define Assay Purpose select_method Select Analytical Method define_purpose->select_method linearity Linearity select_method->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision specificity Specificity precision->specificity lod_loq LOD & LOQ specificity->lod_loq robustness Robustness lod_loq->robustness data_analysis Data Analysis robustness->data_analysis acceptance_criteria Compare to Acceptance Criteria data_analysis->acceptance_criteria validation_report Validation Report acceptance_criteria->validation_report

Caption: Workflow for analytical assay validation.

ContrastMechanism cluster_imaging X-ray Imaging bloodstream Bloodstream target_organ Target Organ/Tissue bloodstream->target_organ Distribution xray_detector X-ray Detector target_organ->xray_detector Attenuated X-rays xray_source X-ray Source xray_source->target_organ X-ray Beam dimethiodal This compound (Iodine-containing) dimethiodal->bloodstream Administration

Caption: Conceptual mechanism of this compound as a contrast agent.

References

Dimethiodal Sodium: Unraveling its Cross-Reactivity Profile in Laboratory Settings

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity of any chemical compound is paramount to ensure the accuracy and reliability of experimental results. This guide provides a comprehensive overview of the known cross-reactivities of Dimethiodal Sodium with other reagents, supported by available data and experimental insights.

Currently, there is a notable lack of specific documented evidence in publicly accessible scientific literature detailing the cross-reactivity of this compound with other laboratory reagents. While the compound, identified with CAS Number 124-88-9, is available for research purposes, its direct interference in common analytical assays has not been extensively reported.[1][2]

Understanding Potential Interferences from Related Chemical Classes

Given the absence of direct data on this compound, it is instructive to consider the known interferences of chemically related substances, specifically iodine-containing compounds and substances with a methanesulfonate component. This approach can provide a theoretical framework for anticipating potential cross-reactivities.

Iodine-Containing Compounds

This compound is a di-iodinated compound. Iodine-containing molecules, particularly those used as contrast media in medical imaging, have been reported to interfere with certain laboratory tests. These interferences can manifest in various ways:

  • Physical Interference: Some iodinated contrast agents have been observed to cause improper formation of the gel barrier in serum separator tubes, potentially leading to sample contamination.

  • Analytical Interference: In techniques like capillary zone electrophoresis, the presence of iodinated compounds can lead to the appearance of anomalous peaks, which may be misinterpreted.

  • Immunoassay Interference: There are documented cases of positive bias in certain immunoassays, such as those for cardiac troponin I, in the presence of iodinated contrast media.

It is plausible that this compound, due to its iodine content, could exhibit similar behaviors. However, without specific experimental validation, this remains a theoretical consideration.

Methanesulfonate Salts

The "sodium" and "methanesulfonate" components of this compound also warrant consideration. While methanesulfonic acid and its salts are utilized in pharmaceutical formulations, their direct interference in a wide range of laboratory assays is not a commonly reported issue.[3][4] However, the reactivity of the methanesulfonate group in specific chemical reactions could potentially lead to unforeseen interactions.

Experimental Considerations and Future Research

To definitively establish the cross-reactivity profile of this compound, rigorous experimental validation is necessary. The following experimental workflows could be employed:

  • Screening Assays: A panel of common laboratory assays (e.g., immunoassays, enzymatic assays, colorimetric assays) could be performed in the presence and absence of varying concentrations of this compound to identify any significant interference.

  • Mechanism of Interference Studies: For any observed interference, further experiments would be required to elucidate the underlying mechanism. This could involve techniques such as spectroscopy and chromatography to determine if the interference is due to direct binding, chemical reaction, or physical disruption of the assay components.

Below is a conceptual workflow for assessing potential interference:

Interference_Workflow cluster_prep Sample Preparation cluster_assay Assay Performance cluster_analysis Data Analysis cluster_conclusion Conclusion start Prepare analyte solutions spike Spike with this compound start->spike control Prepare control (no spike) start->control assay Perform target assay spike->assay control->assay compare Compare results (spiked vs. control) assay->compare determine Determine % interference compare->determine interference Interference? determine->interference

Figure 1. A generalized workflow for testing the potential interference of this compound in a laboratory assay.

Conclusion

While the chemical structure of this compound suggests potential for cross-reactivity based on the known behavior of iodine-containing compounds, there is currently no specific experimental data to confirm or quantify such interactions. The scientific community would benefit from dedicated studies to characterize the analytical behavior of this compound. Until such data becomes available, researchers using this compound should exercise caution and consider the possibility of unforeseen interferences in their experimental systems. Independent validation and the use of appropriate controls are strongly recommended when working with this and any other research chemical for which comprehensive cross-reactivity data is not available.

References

A Comparative Analysis of Iodinated Radiocontrast Agents: Methiodal Sodium vs. Iohexol

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of medical imaging, the evolution of iodinated contrast media has been pivotal in enhancing diagnostic accuracy while improving patient safety. This guide provides a comparative analysis of an early ionic, high-osmolality agent, Methiodal Sodium, and a later-generation non-ionic, low-osmolality agent, Iohexol. This comparison is aimed at researchers, scientists, and drug development professionals to illustrate the significant advancements in radiocontrast agent development.

Executive Summary

Methiodal Sodium, a first-generation ionic monomer, represented a significant step in the visualization of the urinary tract through urography. However, its use was associated with a notable incidence of adverse reactions, primarily due to its high osmolality and ionic nature. The development of non-ionic, low-osmolality agents like Iohexol marked a paradigm shift, offering comparable diagnostic efficacy with a significantly improved safety profile. Clinical evidence overwhelmingly supports the superiority of non-ionic agents in terms of patient tolerance.

Data Presentation: Quantitative Comparison

The following table summarizes the key differences in properties and reported adverse reaction rates between high-osmolality ionic contrast media (represented by agents of the same class as Methiodal Sodium) and low-osmolality non-ionic contrast media like Iohexol.

FeatureMethiodal Sodium (Ionic, High-Osmolality)Iohexol (Non-ionic, Low-Osmolality)
Chemical Structure Ionic MonomerNon-ionic Monomer
Iodine Content (Typical) ~52%~46%
Osmolality (at 300 mg I/mL) ~1500 mOsm/kg H₂O~690 mOsm/kg H₂O
Viscosity (at 37°C) HighModerate
Overall Incidence of Adverse Reactions 5-12%1-3%
Incidence of Severe Reactions ~0.1-0.2%~0.02-0.04%
Common Adverse Effects Pain on injection, heat sensation, nausea, vomiting, urticariaMilder and less frequent heat sensation and nausea

Experimental Protocols

The data supporting the improved safety profile of non-ionic contrast agents are derived from numerous clinical trials. A typical experimental protocol for a comparative study in intravenous urography is detailed below.

Objective: To compare the safety and diagnostic efficacy of an ionic, high-osmolality contrast medium (e.g., Methiodal Sodium) and a non-ionic, low-osmolality contrast medium (e.g., Iohexol) in patients undergoing intravenous urography.

Study Design: A prospective, randomized, double-blind clinical trial.

Patient Population: Adult patients with normal renal function referred for intravenous urography. Exclusion criteria would include a history of previous severe reaction to contrast media, severe cardiovascular disease, and pregnancy.

Methodology:

  • Randomization: Patients are randomly assigned to receive either the ionic or the non-ionic contrast agent.

  • Dosing: A standardized dose of the contrast agent, based on iodine concentration and patient weight (e.g., 300 mg I/kg body weight), is administered intravenously.

  • Imaging: Radiographs of the abdomen are obtained at standardized time points post-injection (e.g., 5, 10, and 15 minutes) to visualize the kidneys, ureters, and bladder.

  • Efficacy Assessment: The quality of the urograms is independently assessed by two blinded radiologists using a predefined scoring system (e.g., a 4-point scale from poor to excellent visualization of anatomical structures).

  • Safety Assessment:

    • Subjective Adverse Events: Patients are questioned about the presence and severity of subjective sensations such as heat, pain at the injection site, nausea, and vomiting immediately following injection.

    • Objective Adverse Events: Patients are monitored for objective signs of adverse reactions, including urticaria, angioedema, and changes in vital signs (blood pressure, heart rate) for a specified period post-procedure.

    • Laboratory Parameters: Blood and urine samples are collected before and after the procedure to monitor for any changes in renal function (e.g., serum creatinine) and other relevant clinical chemistry parameters.

Statistical Analysis: The incidence of adverse events and the scores for diagnostic image quality between the two groups are compared using appropriate statistical tests (e.g., Chi-squared test for categorical data and t-test or Mann-Whitney U test for continuous data).

Visualization of Key Concepts

The following diagrams illustrate the fundamental differences between ionic and non-ionic contrast media and the logical progression in their development.

G cluster_0 Ionic Contrast Media (e.g., Methiodal Sodium) cluster_1 Non-ionic Contrast Media (e.g., Iohexol) Ionic Ionic Compound in Solution Cation Cation (e.g., Sodium) Ionic->Cation Anion Anion (Tri-iodinated benzene ring) Ionic->Anion NonIonic Non-ionic Compound in Solution Molecule Intact Molecule with Hydrophilic side chains NonIonic->Molecule

Caption: Dissociation of Ionic vs. Non-ionic Contrast Media in Solution.

G cluster_Evolution Evolution of Iodinated Contrast Media Ionic Ionic High-Osmolality (e.g., Methiodal Sodium) Ionic_Low Ionic Low-Osmolality Ionic->Ionic_Low Improved Safety NonIonic_Low Non-ionic Low-Osmolality (e.g., Iohexol) Ionic_Low->NonIonic_Low Further Safety Enhancement NonIonic_Iso Non-ionic Iso-Osmolality NonIonic_Low->NonIonic_Iso Osmolality similar to blood

Caption: Developmental Pathway of Iodinated Radiocontrast Agents.

Independent Verification of Dimethiodal Sodium's Published Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Dimethiodal Sodium, an early iodinated contrast agent, with other historical and contemporary contrast media. The information is intended to support researchers in understanding the evolution of contrast agents and the toxicological considerations that have driven the development of safer alternatives. Due to the limited availability of detailed published data on this compound, this guide synthesizes historical context with known effects of similar early water-soluble contrast agents.

Introduction to this compound

This compound, also known as Sodium diiodomethanesulfonate and commercially as Tenebryl, is a water-soluble, high-osmolality iodinated contrast medium.[1] Developed in the early era of radiological imaging, it was utilized for procedures such as myelography to visualize the spinal canal. As with other first-generation ionic contrast agents, its use was associated with a range of adverse effects, which ultimately led to its replacement by safer, low-osmolality and non-ionic contrast media.

Comparative Data on Contrast Media

The following table summarizes the key characteristics and reported adverse effects of this compound in the context of other historical and modern contrast agents. The data for this compound is largely inferred from historical accounts and its classification as a high-osmolality ionic monomer.

FeatureThis compound (Tenebryl)Methiodal Sodium (Abrodyl)Iophendylate (Pantopaque)Iohexol (Omnipaque)
Chemical Class Ionic MonomerIonic MonomerOil-basedNon-ionic Monomer
Osmolality HighHighN/A (Oil-based)Low
Primary Application Myelography, UrographyMyelography, UrographyMyelographyMyelography, Angiography, CT
Reported Adverse Effects Neurotoxicity (Arachnoiditis), Pain on injection, Osmotic diuresisNeurotoxicity (Arachnoiditis), Pain on injectionArachnoiditis (chronic), Oil embolismMild discomfort, Nausea, Headache (rarely severe reactions)
Year of Introduction ~1930s~1930s~1940s~1980s

Experimental Protocols of Early Contrast Media Evaluation

Workflow for Assessing Neurotoxicity of Intrathecal Contrast Agents

experimental_workflow cluster_animal_prep Animal Preparation cluster_injection Contrast Injection cluster_observation Observation & Analysis animal_selection Animal Selection (e.g., Rabbits, Monkeys) anesthesia Anesthesia animal_selection->anesthesia lumbar_puncture Lumbar Puncture anesthesia->lumbar_puncture contrast_admin Intrathecal Injection of This compound or Control lumbar_puncture->contrast_admin behavioral_obs Behavioral Observation (Motor function, Seizures) contrast_admin->behavioral_obs csf_analysis Cerebrospinal Fluid (CSF) Analysis contrast_admin->csf_analysis histopathology Histopathological Examination of Spinal Cord and Meninges contrast_admin->histopathology

Caption: Preclinical workflow for neurotoxicity assessment.

Methodology:

  • Animal Selection and Preparation: Healthy adult rabbits or non-human primates were often selected for these studies. Animals would be anesthetized to allow for a safe and controlled lumbar puncture.

  • Intrathecal Administration: A specified dose of this compound, a control substance (e.g., saline), or a comparative contrast agent would be slowly injected into the subarachnoid space via lumbar puncture.

  • Post-injection Monitoring: Animals were closely monitored for any immediate adverse reactions, such as seizures or motor deficits.

  • Cerebrospinal Fluid (CSF) Analysis: At specified time points post-injection, CSF samples would be collected to analyze for markers of inflammation, such as white blood cell count and protein levels.

  • Histopathological Examination: After a predetermined observation period, animals were euthanized, and the spinal cord and surrounding meninges were dissected. Tissues were fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to examine for signs of arachnoiditis, including inflammation, fibrosis, and nerve root adhesion.

Signaling Pathways in Contrast Media Toxicity

The primary mechanism of toxicity for early high-osmolality contrast media like this compound is not attributed to a specific signaling pathway but rather to direct chemotoxicity and hyperosmolar stress on neural tissues.

Proposed Mechanism of Hyperosmolar Contrast Media-Induced Neurotoxicity

toxicity_pathway contrast High-Osmolality Contrast Medium (e.g., this compound) disruption Disruption of Blood-Brain Barrier contrast->disruption stress Hyperosmolar Stress on Neural Cells contrast->stress inflammation Inflammatory Cascade disruption->inflammation stress->inflammation apoptosis Neuronal and Glial Cell Apoptosis/Necrosis inflammation->apoptosis arachnoiditis Arachnoiditis (Fibrosis and Adhesions) inflammation->arachnoiditis

Caption: Hyperosmolar contrast media neurotoxicity.

The hypertonicity of agents like this compound in the subarachnoid space would lead to a rapid efflux of water from surrounding cells, causing cellular dehydration and shrinkage. This, coupled with direct chemical irritation, would disrupt the delicate meningeal membranes and the blood-brain barrier. The resulting inflammatory cascade, involving the release of cytokines and recruitment of inflammatory cells, would lead to neuronal damage and the characteristic fibrotic adhesions of arachnoiditis.

Conclusion

The available historical evidence strongly indicates that this compound, as a high-osmolality ionic contrast medium, posed a significant risk of neurotoxicity, particularly when used for myelography. While specific quantitative data on its effects are scarce in contemporary scientific literature, its classification and the well-documented adverse effects of similar early contrast agents provide a clear rationale for its obsolescence. The development of low-osmolality and non-ionic contrast media represents a major advancement in radiological safety, a progression informed by the clinical experience with earlier agents like this compound. Further research into the specific molecular interactions of these early contrast agents could still provide valuable insights into the mechanisms of neurotoxicity and inform the design of even safer imaging agents.

References

The Evolution of Iodinated Contrast Media: A Comparative Analysis of Dimethiodal Sodium and Modern Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the landscape of diagnostic tools is paramount. In the realm of medical imaging, iodinated contrast media are indispensable for enhancing the visibility of internal structures. This guide provides a comparative analysis of an early ionic contrast agent, Dimethiodal Sodium, with modern non-ionic, low-osmolar alternatives, highlighting the critical interplay between analytical properties and functional outcomes.

This compound, an early generation ionic, high-osmolarity iodinated contrast agent, represents a foundational technology in radiographic imaging. However, the field has seen significant advancements, with the development of non-ionic, low-osmolar agents that offer improved safety and tolerability profiles. This comparison will explore the key differences in their physicochemical properties, clinical implications, and the experimental protocols used for their evaluation.

Comparative Analysis of Physicochemical Properties

The fundamental differences between this compound and its modern counterparts lie in their chemical structure and behavior in solution. Ionic agents like this compound dissociate into charged particles (ions) in a solution, which significantly increases the osmolality of the contrast medium.[1][2] In contrast, non-ionic agents do not dissociate, resulting in a lower osmolality that is closer to that of blood.[1][2]

PropertyThis compound (and other Ionic, High-Osmolar Agents)Modern Non-Ionic, Low-Osmolar Agents (e.g., Iohexol, Iopamidol)
Ionicity Ionic (dissociates into ions in solution)[1][2]Non-ionic (does not dissociate)[1][2]
Osmolality High (approximately 6 times the osmolality of blood plasma)[1]Low (approximately 1-3 times the osmolality of blood plasma)[1]
Iodine Concentration High concentration of iodine atoms for adequate visualization[1]Optimized for high iodine concentration with low osmolality
Viscosity Generally higher, can be lowered by warming[2]Generally lower than high-osmolar agents
Chemical Structure Typically a tri-iodinated benzene ring with an ionic side chainTri-iodinated benzene ring with non-ionizing, hydrophilic side chains

Functional Outcomes and Clinical Significance

The differences in analytical properties directly correlate with the functional outcomes observed in clinical practice. The high osmolality of ionic agents like this compound is associated with a higher incidence of adverse effects.[2][3]

Functional OutcomeThis compound (and other Ionic, High-Osmolar Agents)Modern Non-Ionic, Low-Osmolar Agents
Patient Discomfort Higher incidence of pain, warmth, and flushing sensations upon injection[4]Significantly lower incidence of injection site discomfort and systemic sensations[3]
Allergic-like Reactions Higher risk of allergic-like (anaphylactoid) reactions[1][5]Lower risk of allergic-like reactions[4]
Contrast-Induced Acute Kidney Injury (CI-AKI) Higher risk, especially in patients with pre-existing renal impairment[6][7]Lower risk of CI-AKI[6]
Cardiovascular Effects Can cause hemodynamic changes due to high osmotic loadMinimal effects on hemodynamics
Image Quality Provides good opacification for diagnostic imaging[8]Excellent image quality with improved safety

Experimental Protocols for Evaluation

The assessment of contrast media involves a range of preclinical and clinical experimental protocols to determine their safety and efficacy.

Preclinical Evaluation:

  • Physicochemical Characterization: Measurement of osmolality using an osmometer, viscosity with a viscometer, and iodine concentration via spectrophotometry.

  • In Vitro Cytotoxicity Assays: Evaluation of the effect of the contrast agent on various cell lines (e.g., renal tubular cells) to assess potential toxicity.

  • Animal Studies:

    • Pharmacokinetic Analysis: Administration to animal models (e.g., rabbits, rats) to determine the absorption, distribution, metabolism, and excretion (ADME) profile.

    • Toxicity Studies: Acute and chronic toxicity studies to identify the lethal dose (LD50) and assess any organ-specific toxicity.

    • Efficacy Studies: Imaging studies in animal models of disease to evaluate the diagnostic performance of the contrast agent.

Clinical Evaluation (Human Trials):

  • Phase I: Assessment of safety, tolerability, and pharmacokinetics in a small group of healthy volunteers.

  • Phase II: Evaluation of efficacy and further safety assessment in a larger group of patients with the target condition.

  • Phase III: Large-scale, multicenter trials to confirm efficacy, monitor adverse reactions, and compare the new agent to the current standard of care.

  • Post-Marketing Surveillance (Phase IV): Ongoing monitoring of the drug's safety in the general population after it has been approved for marketing.

Visualization of the Contrast Agent Effect

The following diagram illustrates the differing physiological effects of high-osmolarity versus low-osmolarity contrast agents upon intravenous injection.

ContrastAgentEffects cluster_high_osmolar High-Osmolarity Agent (e.g., this compound) cluster_low_osmolar Low-Osmolarity Agent (Modern Non-Ionic) H_Injection IV Injection H_Osmolality High Osmolality in Blood H_Injection->H_Osmolality H_Effect Fluid shift from red blood cells and endothelium H_Osmolality->H_Effect H_Outcome Cellular dehydration, vasodilation, potential for adverse reactions H_Effect->H_Outcome L_Injection IV Injection L_Osmolality Near-Isotonic Osmolality in Blood L_Injection->L_Osmolality L_Effect Minimal fluid shift L_Osmolality->L_Effect L_Outcome Improved tolerability, reduced adverse reactions L_Effect->L_Outcome

Physiological effects of high vs. low osmolarity contrast agents.

Conclusion

The transition from ionic, high-osmolarity contrast agents like this compound to non-ionic, low-osmolarity agents represents a significant advancement in patient safety and diagnostic imaging. The correlation between the analytical properties of these agents and their functional outcomes is clear, with lower osmolality being a key determinant of improved tolerability. For researchers and drug development professionals, the continued focus on optimizing the physicochemical properties of contrast media will be crucial in developing even safer and more effective diagnostic tools for the future.

References

Safety Operating Guide

Navigating the Disposal of Dimethiodal Sodium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Dimethiodal sodium, an iodinated contrast agent, requires careful consideration for its disposal to mitigate potential environmental impact and ensure workplace safety. This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with standard laboratory safety protocols.

Core Principles of Chemical Waste Management

Procedural Steps for Disposal

The following steps outline a safe and responsible procedure for the disposal of this compound. This process is designed to be clear, concise, and directly applicable to a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing the appropriate PPE.

Personal Protective Equipment (PPE)Specification
GlovesNitrile or other chemically resistant gloves
Eye ProtectionSafety glasses with side shields or goggles
Lab CoatStandard laboratory coat

2. Waste Collection:

  • Container: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container should be clearly labeled as "Hazardous Waste" and should also specify "this compound."

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

3. Spill Management: In the event of a spill, prompt and safe cleanup is crucial.

  • Small Spills: For minor spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Collection: Carefully scoop the absorbed material into the designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent or detergent and water. All cleaning materials should also be disposed of as hazardous waste.

4. Final Disposal:

  • Contact EHS: Your institution's Environmental Health and Safety (EHS) office is the primary resource for final disposal procedures. They will provide guidance on the specific requirements for hazardous waste pickup and disposal in your location.

  • Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date of disposal.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

start Start: this compound for Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_container Use Designated & Labeled Hazardous Waste Container ppe->waste_container collect_waste Collect this compound Waste in Container waste_container->collect_waste spill Spill Occurs? cleanup Absorb with Inert Material & Collect in Waste Container spill->cleanup Yes seal_container Securely Seal Container spill->seal_container No decontaminate Decontaminate Spill Area cleanup->decontaminate decontaminate->seal_container collect_waste->spill contact_ehs Contact Environmental Health & Safety (EHS) for Pickup/Guidance seal_container->contact_ehs end_disposal End: Waste Transferred to EHS contact_ehs->end_disposal

A flowchart outlining the procedural steps for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and sustainability in research and development. Always consult your local and institutional regulations for specific guidance.

Essential Safety and Logistical Information for Handling Dimethiodal Sodium

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling Dimethiodal Sodium, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Body PartRequired PPESpecifications
Eyes/Face Safety glasses with side shields or GogglesMust be worn at all times in the laboratory. A face shield should be used when there is a risk of splashing.
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use.
Body Laboratory coatA flame-retardant lab coat that fully covers the arms is required.
Respiratory Use in a well-ventilated areaWork should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the container is clearly labeled with the chemical name, CAS number, and any hazard warnings.

  • Store the container in a cool, dry, and well-ventilated area away from incompatible materials.

2. Preparation and Weighing:

  • Conduct all manipulations of solid this compound within a chemical fume hood.

  • Before weighing, ensure the balance is clean and tared.

  • Use appropriate tools (e.g., spatula, weighing paper) to handle the solid. Avoid creating dust.

3. Solution Preparation:

  • When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • If the dissolution process is exothermic, use an ice bath to control the temperature of the vessel.

4. Experimental Use:

  • Handle all solutions containing this compound with the same level of precaution as the solid material.

  • Keep all containers closed when not in use.

5. Decontamination:

  • Thoroughly clean all glassware and equipment that has come into contact with this compound.

  • Wipe down the work area in the fume hood with an appropriate cleaning agent.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Solid Waste: Collect any unused this compound and contaminated disposable materials (e.g., gloves, weighing paper) in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

Container Disposal:

  • Empty containers should be triple-rinsed with a suitable solvent.

  • The rinsate should be collected as hazardous liquid waste.

  • Deface the label on the empty container before disposing of it in accordance with institutional guidelines.

Waste Pickup:

  • Follow your institution's procedures for hazardous waste pickup. Ensure all waste containers are properly sealed and labeled.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Emergency SituationProcedural Steps
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes.2. Remove contaminated clothing while continuing to flush.3. Seek medical attention.
Eye Contact 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.2. Seek immediate medical attention.
Inhalation 1. Move the affected person to fresh air.2. If breathing is difficult, administer oxygen.3. If breathing has stopped, begin artificial respiration.4. Seek medical attention.
Ingestion 1. Do not induce vomiting.2. If the person is conscious, rinse their mouth with water.3. Seek immediate medical attention.
Spill 1. Evacuate the immediate area.2. Wear appropriate PPE, including respiratory protection if necessary.3. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.4. For large spills, contact your institution's environmental health and safety department.

Disclaimer: This information is intended for guidance and is based on general chemical safety principles. A substance-specific risk assessment should always be conducted before working with this compound. Consult your institution's safety office for specific protocols and requirements.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.